molecular formula C25H25NO5 B12397760 Nlrp3-IN-16

Nlrp3-IN-16

货号: B12397760
分子量: 419.5 g/mol
InChI 键: IZYGWVLDEVWNOE-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nlrp3-IN-16 is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H25NO5

分子量

419.5 g/mol

IUPAC 名称

6-[(2S)-1,5-dihydroxypentan-2-yl]-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione

InChI

InChI=1S/C25H25NO5/c1-14-4-2-6-17-16(14)7-8-19-21(17)23(29)24(30)22-18-9-10-26(12-20(18)31-25(19)22)15(13-28)5-3-11-27/h2,4,6-8,15,27-28H,3,5,9-13H2,1H3/t15-/m0/s1

InChI 键

IZYGWVLDEVWNOE-HNNXBMFYSA-N

手性 SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)[C@@H](CCCO)CO

规范 SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)C(CCCO)CO

产品来源

United States

Foundational & Exploratory

Nlrp3-IN-16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization, serving as a comprehensive resource for researchers in inflammation and drug discovery.

Core Properties and Inhibitory Activity of this compound

This compound is a small molecule inhibitor designed to target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

Identifier Value Citation
CAS Number 2906872-59-9[1][2][3]
Molecular Formula C25H25NO5[1][3]
Molecular Weight 419.47 g/mol [1][3]
Pharmacological Property Value Assay Details Citation
IC50 for IL-1β release 0.065 µMELISA assay in mouse peritoneal macrophages.[2]

Mechanism of Action: Inhibition of ASC Oligomerization

The NLRP3 inflammasome is a multi-protein complex comprising the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5][6] Its activation is a two-step process: a priming signal (Signal 1), often initiated by Toll-like receptor agonists like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[2][7]

Upon activation, NLRP3 oligomerizes and recruits ASC, which then forms large prion-like filaments known as ASC specks.[4][6][8] This ASC oligomerization is a critical step for the recruitment and subsequent auto-activation of pro-caspase-1.[9][10] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.[6][11]

This compound exerts its inhibitory effect by directly interfering with the formation of the NLRP3 inflammasome complex through the inhibition of ASC oligomerization.[2] By preventing this crucial step, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

NLRP3_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Secretion PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 Activators Activators (e.g., ATP, Nigericin) NLRP3_protein NLRP3 Protein (inactive) Activators->NLRP3_protein Signal 2 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_mRNA->NLRP3_protein Translation IL1B Mature IL-1β pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Activation ASC ASC NLRP3_active->ASC ASC_Oligomers ASC Oligomerization (ASC Speck) ASC->ASC_Oligomers pro_caspase1 pro-Caspase-1 ASC_Oligomers->pro_caspase1 caspase1 Caspase-1 (active) pro_caspase1->caspase1 Cleavage caspase1->pro_IL1B Cleavage IL1B_secreted Secreted IL-1β (Inflammation) IL1B->IL1B_secreted Nlrp3_IN_16 This compound Nlrp3_IN_16->ASC_Oligomers

NLRP3 inflammasome pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition by this compound.[3][12][13]

a. Cell Culture and Priming:

  • Culture BMDMs or PMA-differentiated THP-1 cells in 96-well plates.[12]

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][12]

b. Inhibitor Treatment and NLRP3 Activation:

  • Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Induce NLRP3 activation by adding a Signal 2 agonist, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1-2 hours.[3][12]

c. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

d. Assessment of Cell Lysis (Pyroptosis):

  • Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercial LDH cytotoxicity assay kit.[12]

ASC Oligomerization Assay

This Western blot-based assay directly visualizes the inhibition of ASC speck formation.[1][9]

a. Cell Lysis and Pellet Isolation:

  • Following inflammasome activation and inhibitor treatment as described above, lyse the cells in a hypotonic buffer.[9]

  • Centrifuge the lysates to pellet the ASC oligomers.[1]

b. Cross-linking and Western Blot:

  • Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[1][14]

  • Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for ASC, followed by a secondary HRP-conjugated antibody.

  • Visualize the ASC monomers and cross-linked oligomers by chemiluminescence. A reduction in the high molecular weight oligomeric bands in the presence of this compound indicates inhibitory activity.

Western Blot for Cleaved Caspase-1 and IL-1β

This protocol assesses the processing of pro-caspase-1 and pro-IL-1β.[11][15][16]

a. Sample Preparation:

  • After treatment, collect both the cell culture supernatant and the cell lysates.

  • Precipitate the proteins from the supernatant using methods such as TCA precipitation.[17]

b. Western Blot Analysis:

  • Separate the proteins from both supernatant and lysate samples by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

  • Use an antibody against a housekeeping protein (e.g., β-actin) for the lysate samples as a loading control.

  • Visualize the bands using chemiluminescence.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Downstream Assays cluster_2 In Vivo Validation cell_culture 1. Cell Culture (BMDMs or THP-1) priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor 3. Inhibitor Treatment (this compound) priming->inhibitor activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) inhibitor->activation elisa IL-1β ELISA (Supernatant) activation->elisa ldh LDH Assay (Supernatant) activation->ldh asc_wb ASC Oligomerization (Western Blot) activation->asc_wb caspase_wb Cleaved Caspase-1 / IL-1β (Western Blot) activation->caspase_wb mouse_model 5. In Vivo Model (e.g., LPS-induced sepsis) treatment 6. This compound Administration mouse_model->treatment analysis 7. Analysis (Cytokine levels, Survival) treatment->analysis

Workflow for this compound efficacy testing.
In Vivo Model of LPS-Induced Septic Shock

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic inflammation.[18][19]

a. Animal Model:

  • Use an appropriate mouse strain (e.g., C57BL/6).

  • Induce septic shock by intraperitoneal (i.p.) injection of a high dose of LPS.[18]

b. This compound Administration:

  • Administer this compound (e.g., via i.p. injection) at a predetermined time point before or after the LPS challenge.

c. Assessment of Efficacy:

  • Monitor the survival and health status of the mice over a set period.

  • At specific time points, collect blood and peritoneal lavage fluid.

  • Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid by ELISA.

This technical guide provides a solid foundation for researchers working with this compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NLRP3 inflammasome inhibition.

References

The Discovery and Development of NLRP3-IN-16: A Potent and Selective Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions from autoinflammatory syndromes to neurodegenerative and metabolic disorders. This has spurred significant interest in the discovery of small molecule inhibitors that can selectively target and modulate its activity. This technical guide details the discovery and development of NLRP3-IN-16, a novel and potent 2-aminopyrimidine derivative that has demonstrated significant promise as a selective inhibitor of the NLRP3 inflammasome. This document provides an in-depth overview of its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The nucleotide-binding oligomerization domain-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the host's response to pathogens and endogenous danger signals.[1] Its activation is a two-step process involving a priming signal, typically from microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalysis of pro-caspase-1 to its active form.[2][3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, driving a potent inflammatory response.[4]

Given the central role of the NLRP3 inflammasome in numerous inflammatory pathologies, the development of selective inhibitors has become a major focus of therapeutic research. This compound has emerged from these efforts as a potent and selective inhibitor, offering a valuable tool for further investigation and potential therapeutic development.

Discovery of this compound: A 2-Aminopyrimidine Derivative

The discovery of this compound originated from a focused effort to identify novel chemical scaffolds with the ability to potently and selectively inhibit the NLRP3 inflammasome. The foundational work, as described in the research by Li J. and colleagues, centered on the exploration of 2-aminopyrimidine derivatives. This class of compounds was investigated for its potential to interact with key components of the inflammasome machinery. Through systematic screening and medicinal chemistry optimization, this compound was identified as a lead candidate with superior potency and selectivity.

Mechanism of Action

This compound exerts its inhibitory effect by targeting a critical step in the inflammasome activation cascade: the oligomerization of the adaptor protein ASC.[5] By preventing the formation of the ASC speck, a high-molecular-weight complex that serves as a platform for pro-caspase-1 recruitment and activation, this compound effectively halts the downstream signaling cascade.[5] This targeted mechanism prevents the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory response.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b translates to NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive translates to Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruits ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck pro_caspase1 Pro-Caspase-1 ASC_speck->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1b cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves NLRP3_IN_16 This compound NLRP3_IN_16->ASC_speck Inhibits IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->Inflammation

Figure 1: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

AssayCell TypeStimulusReadoutIC50 (μM)
IL-1β ReleaseMouse Peritoneal MacrophagesLPS + NigericinELISA0.065
ASC Oligomerization--Western BlotInhibition Observed
Caspase-1 ActivationMouse Peritoneal MacrophagesLPS + NigericinWestern BlotInhibition of p20 subunit

Table 2: Pharmacokinetic Properties of a related 2-aminopyrimidine derivative (for reference)

ParameterValue
Administration Route Intraperitoneal (i.p.)
Dose 50 mg/kg
Effect Decreased serum IL-1β in a septic mouse model

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Inhibition of IL-1β Release

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IL-1β secretion from activated macrophages.

Protocol:

  • Cell Culture: Mouse peritoneal macrophages are harvested and plated in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.

  • Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for 30 minutes.

  • Activation: The NLRP3 inflammasome is activated by adding 5 µM nigericin to each well and incubating for 1 hour.

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of mature IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

ASC Oligomerization Assay

Objective: To qualitatively assess the effect of this compound on the formation of the ASC speck.

Protocol:

  • Cell Culture and Treatment: Mouse peritoneal macrophages are cultured and treated with LPS and this compound as described in the IL-1β release assay.

  • Cell Lysis: After activation with nigericin, cells are washed with ice-cold PBS and lysed in a buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.

  • Centrifugation: The cell lysates are centrifuged at a low speed to pellet the insoluble ASC specks.

  • Cross-linking: The pellet is resuspended and treated with a cross-linking agent, such as disuccinimidyl suberate (DSS), to stabilize the ASC oligomers.

  • Western Blotting: The cross-linked samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands corresponding to ASC monomers and oligomers are visualized using a chemiluminescence detection system. A reduction in the high-molecular-weight oligomeric bands in the presence of this compound indicates inhibition of ASC oligomerization.[6][7][8][9][10]

The logical workflow for this experimental protocol is depicted below.

ASC_Oligomerization_Workflow start Start: Culture Macrophages priming Prime with LPS (4h) start->priming treatment Treat with this compound/Vehicle (30min) priming->treatment activation Activate with Nigericin (1h) treatment->activation lysis Lyse Cells activation->lysis centrifugation Centrifuge to Pellet ASC Specks lysis->centrifugation crosslinking Cross-link Pellet with DSS centrifugation->crosslinking sds_page SDS-PAGE crosslinking->sds_page western_blot Western Blot for ASC sds_page->western_blot detection Chemiluminescence Detection western_blot->detection end End: Analyze ASC Monomers vs. Oligomers detection->end

Figure 2: Experimental Workflow for the ASC Oligomerization Assay.
In Vivo Sepsis Model

Objective: To evaluate the anti-inflammatory efficacy of a 2-aminopyrimidine derivative related to this compound in a mouse model of sepsis.

Protocol:

  • Animal Model: Male C57BL/6 mice are used for the study.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS.[11][12][13][14][15]

  • Inhibitor Administration: A 2-aminopyrimidine derivative is administered via i.p. injection at a dose of 50 mg/kg, typically at a specified time point relative to the LPS challenge (e.g., 30 minutes prior). A control group receives a vehicle injection.

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 2 hours), blood is collected from the mice via cardiac puncture.

  • Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

  • IL-1β Measurement: The concentration of IL-1β in the serum is quantified using an ELISA kit, as described in the in vitro protocol.

  • Data Analysis: The levels of serum IL-1β in the inhibitor-treated group are compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective inhibitors for the NLRP3 inflammasome. Its potent in vitro activity, coupled with a well-defined mechanism of action targeting ASC oligomerization, underscores its potential as a valuable research tool and a promising starting point for the development of novel therapeutics for a host of inflammatory diseases.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its efficacy in a broader range of preclinical disease models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of NLRP3 inhibition into clinical reality.

References

Investigating Nlrp3-IN-16 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, and its role in the innate immune system. This document details the mechanism of action of this compound, comprehensive experimental protocols for its characterization, and quantitative data regarding its efficacy.

Introduction to the NLRP3 Inflammasome and Innate Immunity

The innate immune system is the body's first line of defense against pathogens and endogenous danger signals. A key component of this system is the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in initiating inflammatory responses.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[2]

This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying inflammatory pathways and for the development of novel therapeutics.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a targeted mechanism. The primary mode of action is the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[3] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of mature IL-1β.[3]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key efficacy data.

CompoundAssayCell TypeIC50 (μM)Reference
This compoundIL-1β ReleaseMouse Peritoneal Macrophages0.065[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Inhibition of IL-1β Release

This protocol details the procedure to determine the IC50 value of this compound by measuring the inhibition of IL-1β release from activated macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or mouse peritoneal macrophages (PMs)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • ELISA kit for mouse IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or PMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 1 hour.

  • NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

IL1b_Assay_Workflow A Seed Macrophages B Prime with LPS A->B C Add this compound B->C D Activate with Nigericin/ATP C->D E Collect Supernatant D->E F IL-1β ELISA E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro IL-1β release inhibition assay.

ASC Oligomerization Assay

This protocol describes how to assess the effect of this compound on ASC oligomerization, a key indicator of inflammasome assembly.

Materials:

  • BMDMs or THP-1 cells

  • LPS

  • Nigericin or ATP

  • This compound

  • DSS (disuccinimidyl suberate) crosslinker

  • Lysis buffer

  • SDS-PAGE and Western blot reagents

  • Anti-ASC antibody

Procedure:

  • Cell Treatment: Seed and treat cells with LPS and this compound as described in the IL-1β release assay (steps 1-3).

  • NLRP3 Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.

  • Crosslinking: Wash the cells with PBS and add DSS to crosslink protein complexes.

  • Cell Lysis: Lyse the cells and collect the insoluble protein fraction by centrifugation.

  • Western Blotting: Resuspend the pellet in sample buffer, run the samples on an SDS-PAGE gel, and transfer to a membrane.

  • Immunodetection: Probe the membrane with an anti-ASC antibody to detect ASC monomers and oligomers.

  • Analysis: Compare the levels of ASC oligomers in this compound-treated cells to control cells.

ASC_Oligomerization_Workflow A Cell Treatment (LPS, this compound) B NLRP3 Activation A->B C Crosslinking (DSS) B->C D Cell Lysis C->D E Western Blot (Anti-ASC) D->E F Analyze ASC Oligomers E->F

Caption: Workflow for the ASC oligomerization assay.

In Vivo LPS-Induced Sepsis Model

This protocol outlines an in vivo model to evaluate the anti-inflammatory efficacy of this compound in a mouse model of sepsis.

Materials:

  • C57BL/6 mice

  • LPS (from E. coli)

  • This compound

  • Saline solution

  • ELISA kits for mouse IL-1β and other relevant cytokines

Procedure:

  • Animal Groups: Randomly assign mice to control, LPS, and LPS + this compound treatment groups.

  • Inhibitor Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before LPS challenge.[3]

  • Sepsis Induction: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS.

  • Monitoring: Monitor the survival and clinical signs of the mice for a defined period (e.g., 24-48 hours).

  • Sample Collection: At a specific time point post-LPS injection, collect blood and peritoneal lavage fluid.

  • Cytokine Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid using ELISA.

  • Histopathology: Collect organs (e.g., lungs, liver) for histological analysis to assess tissue damage and inflammation.

InVivo_Sepsis_Workflow A Group Mice B Administer this compound or Vehicle A->B C Induce Sepsis (LPS Injection) B->C D Monitor Survival & Clinical Signs C->D E Collect Samples (Blood, Lavage, Organs) C->E F Analyze Cytokines (ELISA) & Histopathology E->F

Caption: Workflow for the in vivo LPS-induced sepsis model.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the activity of this compound and other potential NLRP3 inhibitors.

References

Methodological & Application

Application Note: In Vitro Assay for the Evaluation of NLRP3 Inflammasome Inhibitors Using Nlrp3-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][3][4] It also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][2] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of chronic inflammatory and autoimmune diseases.[5] Consequently, small molecule inhibitors of the NLRP3 inflammasome, such as Nlrp3-IN-16, are valuable tools for research and potential therapeutics.

This document provides a detailed protocol for an in vitro assay to determine the potency and efficacy of NLRP3 inhibitors, using this compound as an example compound. The assay utilizes a well-established two-step activation model in macrophages.[1][4]

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[1] This leads to the activation of the NF-κB transcription factor, which upregulates the expression of NLRP3 and pro-IL-1β.[1][2][4] The second signal, provided by various stimuli such as the bacterial toxin nigericin or extracellular ATP, triggers a critical intracellular event like potassium (K+) efflux.[4] This leads to the oligomerization of NLRP3, recruitment of the ASC adaptor protein, and subsequent activation of caspase-1, culminating in cytokine maturation and pyroptosis.[1][2]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Design and Workflow

The experimental workflow involves priming cells, pre-incubating them with the inhibitor, activating the inflammasome, and finally collecting supernatant and cell lysates for downstream analysis of key readouts like IL-1β secretion, caspase-1 activity, and cell death (pyroptosis).

Experimental_Workflow cluster_readouts Readouts start 1. Seed Cells (e.g., BMDMs) prime 2. Prime Cells (e.g., LPS for 3-4h) start->prime inhibit 3. Add Inhibitor (e.g., this compound) prime->inhibit activate 4. Activate Inflammasome (e.g., Nigericin for 1h) inhibit->activate collect 5. Collect Supernatant & Cell Lysate activate->collect analysis 6. Downstream Analysis collect->analysis elisa IL-1β ELISA analysis->elisa caspase Caspase-1 Activity analysis->caspase ldh LDH Assay (Pyroptosis) analysis->ldh

Caption: General workflow for testing NLRP3 inflammasome inhibitors.

Protocols

Materials and Reagents
  • Cell Line: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation.

  • Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 500 ng/mL).

  • Activating Agent: Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

  • NLRP3 Inhibitor: this compound (or a known control like MCC950).

  • Assay Kits:

    • Mouse or Human IL-1β ELISA Kit.

    • Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

Protocol for NLRP3 Inflammasome Inhibition Assay
  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well tissue culture plate at a density of 2.5 x 10⁵ to 5 x 10⁵ cells/well. Allow cells to adhere overnight.

  • Priming: Replace the medium with fresh medium containing the priming agent (e.g., 500 ng/mL LPS). Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 10 µM down to 1 nM) in culture medium. After the priming step, gently remove the LPS-containing medium and add the medium containing the inhibitor or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Activation: Add the activating agent (e.g., 10 µM Nigericin) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β ELISA and LDH assays. The remaining cells can be lysed for the Caspase-1 activity assay.

Protocol for IL-1β Measurement (ELISA)

Measure the concentration of IL-1β in the collected supernatants according to the manufacturer's protocol for the specific ELISA kit being used.

Protocol for Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits that use the substrate YVAD-AFC.

  • Cell Lysis: Lyse the cells from the assay plate by adding 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Prepare Reaction: In a new black 96-well plate, add 50 µL of cell lysate per well.

  • Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

  • Add Substrate: Add 5 µL of YVAD-AFC substrate (final concentration ~200 µM).

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Protocol for Cytotoxicity (LDH Assay)

Measure the amount of LDH released into the supernatant as an indicator of pyroptosis, following the manufacturer's instructions for the chosen LDH assay kit.

Data Presentation and Expected Results

The inhibitory effect of this compound is determined by measuring the reduction in IL-1β release, caspase-1 activity, and LDH release compared to the vehicle-treated control. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget ReadoutCell TypeIC₅₀ ValueReference
This compound IL-1β Release(Not Specified)0.065 µM (65 nM) [1]
MCC950IL-1β ReleaseMouse BMDMs~7.5 nM
MCC950IL-1β ReleaseHuman Monocytes~8.1 nM
CY-09IL-1β ReleaseMouse BMDMs6 µM
OridoninIL-1β Release(Not Specified)0.75 µM

Table 1: Summary of reported IC₅₀ values for various NLRP3 inhibitors. Data for this compound is highlighted. BMDMs: Bone Marrow-Derived Macrophages.

References

Nlrp3-IN-16: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in cell culture applications. The following information is intended to guide researchers in utilizing this compound for investigating the role of the NLRP3 inflammasome in various biological processes and disease models.

Product Information

PropertyValueReference
Molecular Weight 419.47 g/mol [1]
CAS Number 2906872-59-9[1][2]
Mechanism of Action Potent and selective inhibitor of the NLRP3 inflammasome. It inhibits the release of IL-1β and the oligomerization of the adaptor protein ASC.[2]
IC50 0.065 µM for IL-1β release[2]

Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in cell culture media.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 10 mM[1]
Ethanol Information not available
Water Information not available

Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality, serum-free cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Preparation of a 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.41947 mg of the compound (Molecular Weight = 419.47 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile, serum-free cell culture medium to the desired final working concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1% (v/v). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Experimental Protocols

The following are general protocols for using this compound in cell culture to inhibit NLRP3 inflammasome activation. Specific parameters such as cell type, seeding density, and treatment times should be optimized for your particular experimental system.

Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., ATP or Nigericin)

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for Western blotting or cytotoxicity assays)

Experimental Workflow:

experimental_workflow cluster_setup Cell Seeding and Priming cluster_treatment Inhibitor and Activator Treatment cluster_analysis Downstream Analysis seed Seed macrophages in a multi-well plate prime Prime cells with LPS (e.g., 1 µg/mL for 4 hours) seed->prime pretreat Pre-treat cells with this compound (e.g., 1-2 hours) prime->pretreat activate Activate NLRP3 with ATP or Nigericin pretreat->activate collect Collect supernatant and/or cell lysates activate->collect elisa Measure IL-1β secretion by ELISA collect->elisa wb Analyze Caspase-1 cleavage by Western Blot collect->wb

Caption: Experimental workflow for inhibiting NLRP3 inflammasome activation.

Protocol:

  • Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/mL or PMA-differentiated THP-1 cells) into a multi-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours) to the wells.

  • Sample Collection: Following activation, collect the cell culture supernatants to measure secreted IL-1β. Cell lysates can also be prepared to analyze intracellular proteins.

  • Downstream Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

    • Western Blot: Analyze the cleavage of Caspase-1 (from pro-Caspase-1 to the active p20 subunit) in cell lysates or supernatants by Western blotting.

    • ASC Speck Visualization: For more advanced analysis, ASC oligomerization can be visualized by immunofluorescence microscopy.

Signaling Pathway

This compound exerts its inhibitory effect on the NLRP3 inflammasome signaling pathway. The following diagram illustrates the canonical activation of the NLRP3 inflammasome and the proposed point of inhibition by this compound.

nlrp3_pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β Secretion pro_IL1b->IL1b Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Nlrp3_IN_16 This compound Nlrp3_IN_16->Inflammasome Inhibits ASC Oligomerization Casp1->IL1b GSDMD Gasdermin-D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. Always handle chemical reagents with appropriate safety precautions.

References

Nlrp3-IN-16 animal model dosing and administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-16 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory diseases. This compound, identified as compound 12d in the work by Li et al., inhibits the release of the pro-inflammatory cytokine IL-1β with an IC₅₀ of 0.065 μM in in vitro assays.[1] These application notes provide available data on this compound and detailed protocols for its use in animal models, leveraging data from closely related compounds where direct in vivo data for this compound is not yet published.

Data Presentation

Quantitative data for this compound and the structurally related, co-developed compound 12a are summarized below.

Table 1: In Vitro Potency of this compound (Compound 12d)

CompoundTargetAssayIC₅₀ (μM)Cell TypeReference
This compound (12d)NLRP3 InflammasomeIL-1β Release0.065Mouse Peritoneal Macrophages[1]

Table 2: In Vivo Data for the Related Compound 12a (NLRP3-IN-15)

Animal ModelAdministration RouteDosageObserved EffectReference
LPS-induced Sepsis (Mouse)Intraperitoneal (i.p.)50 mg/kgDecreased serum IL-1β, relieved thickening of the alveolar wall[1]

Table 3: Pharmacokinetic Profile of the Related Compound 12a (NLRP3-IN-15) in Mice

Administration RouteDose (mg/kg)T½ (h)Tₘₐₓ (h)Bioavailability (F%)Reference
Oral (p.o.)202.7250.2225.0[1]
Intravenous (i.v.)52.7720.083N/A[1]

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that activates inflammatory processes. Its activation is a critical step in the innate immune response and is typically described as a two-step process: priming and activation.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_effects Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_protein NLRP3 Protein Transcription->NLRP3_protein increases level pro_IL1b pro-IL-1β Transcription->pro_IL1b increases level Stimuli Activation Stimuli (e.g., ATP, Toxins, Crystals) Efflux K+ Efflux & ROS Production Stimuli->Efflux Efflux->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves pro-Casp-1 Casp1->pro_IL1b cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis induces IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_IN_16 This compound NLRP3_IN_16->Inflammasome inhibits assembly

Caption: Canonical activation pathway of the NLRP3 inflammasome and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Administration

Note: this compound is a derivative of Tanshinone I and is expected to have low aqueous solubility. This protocol describes a common vehicle for administering hydrophobic compounds to mice. Researchers should first test the solubility of this compound in the chosen vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG400 (Polyethylene glycol 400), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Prepare the vehicle solution by mixing the components in the following ratio (v/v):

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Sterile Saline

  • To prepare a 5 mg/mL stock solution of this compound, weigh the required amount of the compound.

  • First, dissolve the this compound powder completely in the DMSO component of the vehicle. Vortex or sonicate briefly if necessary.

  • Add the PEG400 and Tween 80 to the DMSO/compound mixture and mix thoroughly.

  • Finally, add the sterile saline dropwise while vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, adjust the vehicle composition or the final concentration of the compound.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: LPS-Induced Sepsis Mouse Model and Administration of this compound

This protocol is based on the in vivo study of the closely related compound 12a and general protocols for LPS-induced sepsis.

Animals:

  • Male C57BL/6 mice, 8-12 weeks old, weighing 20-25g.

Materials:

  • This compound, formulated as described in Protocol 1.

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).

  • Sterile, pyrogen-free 0.9% saline.

  • 1 mL syringes with 27-30G needles.

Experimental Workflow Diagram:

Experimental_Workflow Workflow for LPS-Induced Sepsis Model acclimatize Acclimatize Mice (1 week) grouping Randomize into Groups (e.g., Vehicle, LPS+Vehicle, LPS+this compound) acclimatize->grouping inhibitor_admin Administer this compound (e.g., 50 mg/kg, i.p.) or Vehicle Control grouping->inhibitor_admin lps_challenge Induce Sepsis: Administer LPS (e.g., 10-20 mg/kg, i.p.) inhibitor_admin->lps_challenge 1 hour post-inhibitor monitoring Monitor for Clinical Signs (e.g., 4-24 hours) lps_challenge->monitoring collection Sample Collection (Blood, Peritoneal Lavage, Tissues) monitoring->collection analysis Analysis (ELISA for Cytokines, Histology) collection->analysis

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of LPS-induced sepsis.

Procedure:

  • Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-12 per group), for example:

    • Group 1: Saline Control (receives vehicle and saline)

    • Group 2: LPS + Vehicle (receives vehicle and LPS)

    • Group 3: LPS + this compound (receives this compound and LPS)

  • Inhibitor Administration: Administer the formulated this compound via intraperitoneal (i.p.) injection. A starting dose of 50 mg/kg can be used based on the data for compound 12a. The control groups should receive an equivalent volume of the vehicle.

  • LPS Challenge: One hour after the inhibitor or vehicle administration, induce sepsis by i.p. injection of LPS. A dose of 10-20 mg/kg is often used to induce a robust inflammatory response. Dissolve LPS in sterile saline.

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture). At a predetermined endpoint (e.g., 4, 6, or 24 hours post-LPS), collect samples.

    • Blood: Collect blood via cardiac puncture for serum isolation. Analyze for IL-1β and other cytokines by ELISA.

    • Tissues: Perfuse animals with saline and collect tissues like the lung, liver, and spleen for histological analysis or homogenization to measure tissue cytokine levels.

  • Data Analysis: Analyze cytokine levels and perform statistical analysis to determine the effect of this compound treatment compared to the LPS + Vehicle group. Evaluate tissue histology for signs of inflammation and injury.

Disclaimer

This document is intended for research use only. The provided protocols are suggestions and should be optimized by the end-user. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.

References

Application Notes and Protocols for Studying Neuroinflammatory Disorders with NLRP3-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NLRP3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in the study of neuroinflammatory disorders. This document includes an overview of the NLRP3 signaling pathway, quantitative data for this compound and other relevant inhibitors, and detailed experimental protocols for in vitro and in vivo applications.

Introduction to NLRP3 Inflammasome in Neuroinflammation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] In the central nervous system (CNS), its activation in glial cells like microglia and astrocytes is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3] The NLRP3 inflammasome responds to a variety of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), which are often associated with cellular stress, injury, and protein aggregation characteristic of neurodegenerative conditions.[1]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[4] These cytokines are potent mediators of inflammation and can contribute to a cycle of chronic neuroinflammation and neuronal damage.[5] Additionally, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4] Given its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative disorders.[6][7]

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[8][9] Its mechanism of action involves the inhibition of ASC oligomerization, a critical step in the assembly and activation of the inflammasome complex.[9] By preventing this, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[9]

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the quantitative data for this compound and other commonly used NLRP3 inhibitors for comparative purposes.

InhibitorTargetIC50 ValueCell Type / Assay ConditionReference
This compound NLRP3 Inflammasome0.065 µM (for IL-1β release)Mouse Peritoneal Macrophages (ELISA)[8][9]
MCC950NLRP3 Inflammasome7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)[4][10]
MCC950NLRP3 Inflammasome8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)[10]
CY-09NLRP3 ATPase Activity6 µMMouse Bone Marrow-Derived Macrophages (BMDMs)[4]
OridoninNLRP3 (covalent)0.75 µMNot specified[10]
TranilastNLRP3 Oligomerization10-15 µMNot specified[4]

Signaling Pathway and Experimental Workflow Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Transcription Stimuli ATP, Toxins, Aggregates NLRP3_active Active NLRP3 Stimuli->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b IL-1β caspase1->IL1b Cleavage IL18 IL-18 caspase1->IL18 Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Cleavage of GSDMD Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18->Neuroinflammation GSDMD Gasdermin D Pyroptosis->Neuroinflammation pro_IL1b_outside pro-IL-1β pro_IL18 pro-IL-18 NLRP3_IN_16 This compound NLRP3_IN_16->Inflammasome Inhibits ASC Oligomerization

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening NLRP3 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Isolate Primary Microglia/ Macrophages or Culture Cell Line (e.g., THP-1) prime Prime cells with LPS (Signal 1) start->prime treat Treat with this compound (or other inhibitors) prime->treat activate Activate NLRP3 with ATP/Nigericin (Signal 2) treat->activate supernatant Collect Supernatant activate->supernatant lysate Collect Cell Lysate activate->lysate asc_speck ASC Speck Imaging activate->asc_speck elisa ELISA for IL-1β/IL-18 supernatant->elisa ldh LDH Assay (Pyroptosis) supernatant->ldh wb Western Blot for Caspase-1 and GSDMD cleavage lysate->wb model Induce Neuroinflammatory Disease Model in Mice (e.g., LPS injection, MPTP) treatment Administer this compound (e.g., i.p. injection) model->treatment behavior Behavioral Tests (e.g., Morris Water Maze) treatment->behavior tissue Collect Brain Tissue behavior->tissue immuno Immunohistochemistry (Iba1, GFAP, NLRP3) tissue->immuno biochem Biochemical Assays (ELISA, Western Blot from tissue) tissue->biochem

Caption: General experimental workflow for evaluating NLRP3 inhibitors in neuroinflammation models.

Experimental Protocols

In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Primary Mouse Microglia

This protocol is adapted from established methods for studying NLRP3 inhibitors and should be optimized for this compound.

1. Materials:

  • Primary mouse microglia (isolated from postnatal day 0-3 mouse pups)

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL GM-CSF

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Nigericin

  • This compound (stock solution in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Reagents for ELISA (for IL-1β), LDH assay, and Western blotting (antibodies against Caspase-1 p20, IL-1β p17, and a loading control like β-actin)

2. Procedure:

  • Cell Seeding: Plate primary microglia in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.

  • Priming (Signal 1): Replace the medium with fresh DMEM/F12 and prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 2 µM) or vehicle (DMSO) for 1 hour.[9]

  • Activation (Signal 2): Replace the medium with Opti-MEM. Stimulate the cells with ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.

  • Sample Collection:

    • Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells in RIPA buffer for Western blot analysis.

  • Readouts:

    • ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.

    • LDH Assay: Assess cytotoxicity (as an indicator of pyroptosis) by measuring LDH release in the supernatant.

    • Western Blot: Analyze cell lysates for the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17).

In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This is a representative protocol and the dose and timing of this compound administration should be empirically determined.

1. Animals:

  • Adult C57BL/6 mice (8-10 weeks old)

2. Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Vehicle for this compound (e.g., saline with 5% DMSO and 10% Tween 80)

3. Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound + LPS

  • Inhibitor Administration: Administer this compound (a dose of 50 mg/kg, intraperitoneally, can be used as a starting point based on sepsis models) or vehicle 1 hour prior to LPS injection.[9]

  • Induction of Neuroinflammation: Inject a single dose of LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.

  • Behavioral Assessment (Optional): At 24-72 hours post-LPS injection, perform behavioral tests to assess sickness behavior, anxiety (e.g., open field test), or cognitive function (e.g., Y-maze).

  • Tissue Collection: At a designated time point (e.g., 24 hours post-LPS), euthanize the mice and perfuse with ice-cold PBS.

  • Brain Processing:

    • For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde.

    • For biochemical analysis, dissect the hippocampus and cortex from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.

  • Readouts:

    • Immunohistochemistry: Stain brain sections for microglial activation (Iba1) and astrogliosis (GFAP).

    • ELISA: Measure levels of IL-1β and other cytokines in brain homogenates.

    • Western Blot: Analyze brain homogenates for the expression of NLRP3, ASC, and cleaved Caspase-1.

Conclusion

This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory disorders. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating the therapeutic potential of NLRP3 inhibition. It is crucial to optimize experimental conditions, including inhibitor concentration and timing of administration, for each specific model and research question.

References

Application of Nlrp3-IN-16 in Metabolic Disease Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Nlrp3-IN-16, a potent and selective NLRP3 inflammasome inhibitor, in the context of metabolic disease research.

Metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis are characterized by chronic low-grade inflammation. The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical driver of this inflammation. Its activation by metabolic danger signals leads to the production of pro-inflammatory cytokines, contributing to insulin resistance and other metabolic dysfunctions. This compound is a novel small molecule inhibitor that targets the NLRP3 inflammasome, offering a promising tool for investigating the role of this pathway in metabolic diseases and for the development of new therapeutic strategies.

Mechanism of Action

This compound exerts its inhibitory effect by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the NLRP3 inflammasome complex. This blockade of ASC polymerization effectively halts the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Quantitative Data for this compound

ParameterValueSpeciesAssayReference
IC50 (IL-1β release) 0.065 µMMouseELISA[1]
Metabolic Stability (T1/2) 223.5 minHumanLiver Microsomes[1]
Metabolic Stability (T1/2) Not specifiedMouseLiver Microsomes[1]
Oral Bioavailability (F%) 5.0%MousePharmacokinetic study[1]
Plasma Half-life (T1/2) 2.725 h (p.o.), 2.772 h (i.v.)MousePharmacokinetic study[1]
Peak Plasma Time (Tmax) 0.222 h (p.o.)MousePharmacokinetic study[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound in a metabolic disease context.

NLRP3_Pathway cluster_cell Macrophage DAMPs Metabolic DAMPs (e.g., Palmitate, Cholesterol Crystals, High Glucose) TLR4 TLR4 DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 gene NFkB->NLRP3_gene IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_gene->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->ASC Oligomerization ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Caspase1->IL1b Cleavage Extracellular Space Extracellular Space IL1b->Extracellular Space Secretion Inflammasome->Caspase1 Nlrp3_IN_16 This compound Nlrp3_IN_16->ASC Inhibits Inflammation & Insulin Resistance Inflammation & Insulin Resistance Extracellular Space->Inflammation & Insulin Resistance

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Metabolic Disease Model) Isolate_Cells Isolate Primary Macrophages (BMDMs or Peritoneal) Prime_Cells Prime with LPS (Signal 1) Isolate_Cells->Prime_Cells Treat_Inhibitor Treat with this compound or Vehicle Prime_Cells->Treat_Inhibitor Activate_Inflammasome Activate with Metabolic DAMPs (Signal 2) (e.g., Palmitate, MSU, Nigericin) Treat_Inhibitor->Activate_Inflammasome Analyze_Supernatant Analyze Supernatant: IL-1β, IL-18 (ELISA) Activate_Inflammasome->Analyze_Supernatant Analyze_Lysate Analyze Cell Lysate: Caspase-1 cleavage (Western Blot), ASC Oligomerization Activate_Inflammasome->Analyze_Lysate Induce_Disease Induce Metabolic Disease (e.g., High-Fat Diet) Treat_Animals Treat with this compound or Vehicle Induce_Disease->Treat_Animals Metabolic_Tests Perform Metabolic Tests (GTT, ITT) Treat_Animals->Metabolic_Tests Collect_Tissues Collect Tissues (Adipose, Liver, Serum) Metabolic_Tests->Collect_Tissues Analyze_Tissues Analyze Tissues: Histology, Gene Expression (qPCR), Protein Levels (Western Blot, ELISA) Collect_Tissues->Analyze_Tissues

General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Note: While this compound has been validated as a potent NLRP3 inhibitor, its efficacy in specific models of metabolic disease has not yet been extensively published. The following protocols are based on established methods for studying NLRP3 inflammasome activation and can be adapted for metabolic disease research by using relevant stimuli.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse macrophages.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • DMEM high glucose medium (with L-glutamine and sodium pyruvate)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • LPS (from E. coli O111:B4)

  • ATP, Nigericin, or Monosodium Urate (MSU) crystals (for NLRP3 activation)

  • Palmitic acid complexed to BSA (as a metabolic stimulus)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • ELISA kit for mouse IL-1β

  • Reagents and equipment for Western blotting

Procedure:

  • Isolation and Differentiation of BMDMs:

    • Euthanize mice and isolate femur and tibia bones.

    • Flush the bone marrow with DMEM using a syringe and needle.

    • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Change the medium on day 3 and day 6.

  • Cell Seeding and Priming:

    • On day 7, harvest the differentiated BMDMs and seed them in 24-well plates at a density of 5 x 10^5 cells/well.

    • Allow cells to adhere for 2-4 hours.

    • Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle for 1 hour.

  • NLRP3 Inflammasome Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding one of the following stimuli:

      • Canonical Activators: ATP (5 mM for 30 minutes) or Nigericin (10 µM for 1 hour).

      • Metabolic Activators:

        • MSU crystals (250 µg/mL for 6 hours).

        • Palmitic acid-BSA (200 µM for 6 hours).

  • Sample Collection and Analysis:

    • Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

    • Cell Lysate: Lyse the remaining cells in RIPA buffer containing protease inhibitors. Use the cell lysates for Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).

Protocol 2: ASC Oligomerization Assay

This assay is used to confirm that this compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • BMDMs cultured and stimulated as described in Protocol 1.

  • Disuccinimidyl suberate (DSS) crosslinker.

  • Lysis buffer (e.g., Triton X-100 based buffer).

  • Reagents and equipment for Western blotting.

  • Anti-ASC antibody.

Procedure:

  • Cell Culture and Stimulation:

    • Follow steps 1-4 of Protocol 1, typically in 6-well plates with a higher cell density (e.g., 2 x 10^6 cells/well).

  • Crosslinking and Lysis:

    • After stimulation, wash the cells with cold PBS.

    • Lyse the cells in a buffer containing 2 mM DSS for 30 minutes on ice to crosslink the ASC oligomers.

    • Centrifuge the lysates to pellet the crosslinked ASC specks.

  • Western Blot Analysis:

    • Wash the pellet with PBS and resuspend in SDS-PAGE sample buffer.

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.

    • ASC monomers will appear at ~22 kDa, while dimers, trimers, and high-molecular-weight oligomers will also be visible in activated samples. A reduction in the oligomeric forms in this compound-treated samples indicates inhibition of ASC oligomerization.

Protocol 3: In Vivo Evaluation of this compound in a Diet-Induced Obesity Model

This protocol provides a framework for assessing the therapeutic potential of this compound in a mouse model of metabolic disease.

Materials:

  • C57BL/6 mice.

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Control low-fat diet (LFD).

  • This compound.

  • Vehicle for in vivo administration (e.g., corn oil with a small percentage of DMSO).

  • Equipment for oral gavage or intraperitoneal injection.

  • Glucometer and insulin.

  • Kits for measuring plasma insulin, triglycerides, and cholesterol.

Procedure:

  • Induction of Obesity and Insulin Resistance:

    • Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed an LFD.

  • Treatment with this compound:

    • After the induction period, divide the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound.

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks. The dosage should be determined based on preliminary pharmacokinetic and efficacy studies (e.g., starting with a dose of 10-50 mg/kg).

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): Towards the end of the treatment period, perform a GTT by fasting the mice overnight and then administering a bolus of glucose (2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT by fasting the mice for 4-6 hours and then administering insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sample Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood and tissues.

    • Serum Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol. Calculate the HOMA-IR index as a measure of insulin resistance.

    • Tissue Analysis (Adipose Tissue, Liver):

      • Histology: Fix tissues in formalin and embed in paraffin for H&E staining to assess adipocyte size and lipid accumulation (steatosis) in the liver.

      • Gene Expression: Isolate RNA and perform qPCR to measure the expression of inflammatory markers (e.g., Nlrp3, Il1b, Tnf, Ccl2).

      • Protein Analysis: Prepare tissue lysates for Western blot analysis of NLRP3 inflammasome components and markers of insulin signaling pathways (e.g., phosphorylated Akt).

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in metabolic diseases. The protocols outlined above provide a starting point for researchers to explore its potential in both in vitro and in vivo models. Given the central role of NLRP3-driven inflammation in metabolic dysfunction, this compound holds promise for uncovering novel disease mechanisms and for the preclinical evaluation of a new class of therapeutics for metabolic disorders.

References

In Vivo Imaging of the NLRP3 Inflammasome: Application Notes and Protocols for Nlrp3-IN-16 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. The ability to visualize and quantify NLRP3 inflammasome activity in vivo is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. While specific in vivo imaging data for the compound Nlrp3-IN-16 is not currently available in the public domain, significant progress has been made in developing imaging agents based on its analogs and other potent NLRP3 inhibitors.

This document provides detailed application notes and protocols for the in vivo imaging of the NLRP3 inflammasome using two main classes of analogs: a fluorescent probe for optical imaging and radiolabeled tracers for Positron Emission Tomography (PET). These notes are intended to guide researchers in the application of these powerful tools for preclinical research.

I. Fluorescent Imaging with InflammaProbe-2, a MCC950 Analog

A novel fluorescent probe, InflammaProbe-2, has been developed for the targeted visualization of the NLRP3 inflammasome in living organisms. This probe is a derivative of MCC950, a well-characterized and potent NLRP3 inhibitor.

Quantitative Data
ParameterValueReference
Probe Name InflammaProbe-2[1][2]
Target NLRP3 Inflammasome[1][2]
Imaging Modality Fluorescence Imaging[1][2]
Application In vivo and ex vivo imaging of NLRP3 in diabetic retinopathy[1][2]
Experimental Protocol: In Vivo Imaging in a Mouse Model of Diabetic Retinopathy

This protocol is adapted from studies using a streptozotocin (STZ)-induced diabetic mouse model.[1][2]

1. Animal Model:

  • Induce diabetes in mice via intraperitoneal injection of streptozotocin (STZ).
  • Monitor blood glucose levels to confirm the diabetic phenotype.

2. Probe Administration:

  • Four hours prior to imaging, administer InflammaProbe-2 via an appropriate route (e.g., intravenous or intraperitoneal injection). The exact dosage should be optimized for the specific animal model and imaging system.

3. In Vivo Fluorescence Imaging:

  • Anesthetize the mice.
  • Use a suitable in vivo fluorescence imaging system to capture images of the retina.
  • Strong fluorescence enhancement is expected in the retinas of diabetic mice compared to non-diabetic controls, indicating increased NLRP3 inflammasome activation.[2]

4. Specificity Confirmation (Blocking Study):

  • To confirm the specificity of InflammaProbe-2, a blocking study can be performed.
  • Administer the parent compound, MCC950, prior to the injection of InflammaProbe-2.
  • A significant reduction in the fluorescence signal in the presence of MCC950 would indicate specific binding of the probe to the NLRP3 inflammasome.[2]

5. Ex Vivo Validation:

  • Following in vivo imaging, euthanize the animals and enucleate the eyes.
  • Prepare retinal cross-sections for confocal fluorescence microscopy.
  • Co-stain the sections with fluorescently tagged antibodies against NLRP3 to confirm the co-localization of InflammaProbe-2 with its target.[2]

II. PET Imaging with Radiolabeled NLRP3 Inhibitor Analogs

Positron Emission Tomography (PET) offers a non-invasive and quantitative method for imaging the NLRP3 inflammasome in deep tissues, including the brain. Several NLRP3 inhibitors have been radiolabeled, most notably with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), for this purpose.

Quantitative Data for Selected NLRP3 PET Tracers
TracerTargetImaging ModalityKey FindingsReference
[¹¹C]MCC950 NLRP3PETDemonstrated target engagement but showed poor brain uptake.[3]
[¹¹C]1 NLRP3PET/CTShowed rapid blood-brain barrier penetration and moderate, blockable brain uptake in mice.[1]
[¹¹C]8 NLRP3PET/CT, PET/MRDemonstrated rapid and high uptake in the brain of mice and non-human primates.[4]
[¹⁸F]NP3-627 NLRP3PETIdentified as a promising candidate PET imaging agent for NLRP3 in the central nervous system.[2]
Experimental Protocol: General Workflow for In Vivo PET Imaging of Neuroinflammation

This protocol outlines a general workflow applicable to various radiolabeled NLRP3 inhibitors for imaging neuroinflammation in a rodent model.

1. Animal Model of Neuroinflammation:

  • Induce neuroinflammation in mice or rats using a standard method, such as intraperitoneal injection of lipopolysaccharide (LPS).[5]

2. Radiotracer Administration:

  • Administer the radiolabeled NLRP3 inhibitor (e.g., [¹¹C]8) via intravenous (tail vein) injection. The injected dose will depend on the specific tracer and animal model but is typically in the range of 3.7-7.4 MBq.

3. PET/CT or PET/MR Imaging:

  • Anesthetize the animal and position it in the scanner.
  • Acquire dynamic or static PET images over a specified time course (e.g., 60-90 minutes).
  • Co-registration with CT or MR provides anatomical context.

4. Data Analysis:

  • Reconstruct the PET images.
  • Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, striatum).
  • Calculate the uptake of the radiotracer in each ROI, often expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

5. Blocking Study for Specificity:

  • To confirm target specificity, pre-administer a non-radiolabeled NLRP3 inhibitor (e.g., MCC950 or the unlabeled version of the tracer) before injecting the radiotracer.
  • A significant reduction in radiotracer uptake in the brain in the presence of the blocking agent confirms specific binding to NLRP3.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates pro_IL18 pro-IL-18 NFkB->pro_IL18 upregulates NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene upregulates IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive Stimuli Various Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Caspase-1 pro_caspase1->Caspase1 cleavage Caspase1->pro_IL1b cleaves Caspase1->pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

Experimental Workflow for In Vivo PET Imaging

InVivo_PET_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis cluster_validation Validation (Optional) AnimalModel Induce Disease Model (e.g., LPS injection) Tracer_Inject Radiotracer Injection (e.g., [11C]8) AnimalModel->Tracer_Inject Anesthesia Anesthesia Tracer_Inject->Anesthesia PET_Scan PET/CT or PET/MR Scan Anesthesia->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantification (SUV, %ID/g) ROI_Analysis->Quantification Blocking_Study Blocking Study (with unlabeled inhibitor) Quantification->Blocking_Study compare ExVivo Ex Vivo Biodistribution or Autoradiography Quantification->ExVivo correlate

Caption: General experimental workflow for in vivo PET imaging of NLRP3.

References

Troubleshooting & Optimization

Nlrp3-IN-16 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NLRP3-IN-16, a potent and selective NLRP3 inflammasome inhibitor. While this compound is characterized by its high selectivity, understanding and mitigating potential off-target effects is crucial for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target interactions for this compound. It is described in the literature as a potent and selective inhibitor of the NLRP3 inflammasome.[1] However, the absence of published off-target data does not definitively rule out the possibility of such effects. As with any small molecule inhibitor, it is recommended to perform experiments to validate its selectivity in your specific model system.

Q2: How can I be confident that the observed effects in my experiment are due to NLRP3 inhibition?

To ensure that the experimental outcomes are a direct result of NLRP3 inhibition by this compound, it is essential to include proper controls. These may include:

  • NLRP3-deficient cells or animals: The most definitive control is to use a system lacking the target protein. If this compound still produces the same effect in an NLRP3 knockout or knockdown model, it strongly suggests an off-target mechanism.

  • Structurally unrelated NLRP3 inhibitors: Comparing the effects of this compound with other well-characterized NLRP3 inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is due to NLRP3 inhibition.

  • Inactive structural analog: If available, an inactive analog of this compound can be used as a negative control.

Q3: Are there general off-target concerns for NLRP3 inhibitors that I should be aware of?

While specific data for this compound is lacking, some other NLRP3 inhibitors have reported off-target effects. For instance, the widely used inhibitor MCC950 was temporarily halted in clinical studies due to observations of liver toxicity, which could be an off-target effect.[2] Therefore, it is prudent to consider potential off-target liabilities, such as interactions with other kinases or cellular proteins, when using any NLRP3 inhibitor.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results when using this compound, this guide can help you troubleshoot potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent dose-response curve The inhibitor may be affecting other cellular pathways at different concentrations.Perform a detailed dose-response analysis and compare it with the known IC50 for NLRP3 inhibition. Assess cell viability at all concentrations to rule out toxicity.
Effect observed in NLRP3-deficient cells The inhibitor is acting on a target other than NLRP3.This is strong evidence for an off-target effect. Investigate other potential targets using the methods described in the Experimental Protocols section.
Phenotype does not match known NLRP3 biology The inhibitor may be modulating a different signaling pathway that produces a similar downstream readout.Use more specific assays to measure NLRP3 inflammasome activation, such as ASC speck formation or caspase-1 cleavage, in addition to IL-1β secretion.
Unexpected toxicity The inhibitor may have off-target effects on essential cellular processes.Perform cell viability assays (e.g., MTT, LDH) at a range of concentrations. If toxicity is observed, consider using a lower concentration or a different NLRP3 inhibitor.

Experimental Protocols for Off-Target Assessment

Here are detailed protocols for key experiments to investigate the selectivity of this compound.

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[3][4][5]

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat your cells of interest (e.g., macrophages) with either vehicle (DMSO) or this compound at a desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of NLRP3 by Western blot.

Expected Results: In the presence of this compound, the NLRP3 protein should be more resistant to thermal denaturation, resulting in a higher amount of soluble NLRP3 at elevated temperatures compared to the vehicle-treated control.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Treat cells with This compound or Vehicle B 2. Heat cells across a temperature gradient A->B Incubate C 3. Lyse cells B->C Process D 4. Separate soluble and aggregated proteins C->D Centrifuge E 5. Analyze soluble NLRP3 by Western Blot D->E Analyze Supernatant

A diagram illustrating the experimental workflow for CETSA.

Kinome Profiling to Assess Kinase Selectivity

Since many signaling pathways involve kinases, assessing the effect of an inhibitor on a broad panel of kinases can reveal potential off-target interactions.

Principle: A kinome scan measures the inhibitory activity of a compound against a large number of purified kinases.

Protocol:

  • Compound Submission: Submit this compound to a commercial service provider that offers kinome profiling (e.g., Eurofins, Promega).

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.

Data Interpretation: Significant inhibition of kinases other than known upstream regulators of NLRP3 may indicate potential off-target effects.

Kinase Target % Inhibition by this compound (1 µM) Interpretation
Kinase A85%Potential off-target. Further validation is needed.
Kinase B10%Likely not a significant off-target.
Kinase C55%Possible off-target. Warrants further investigation.
Counter-Screening with Other Inflammasome Activators

To confirm that this compound is specific for the NLRP3 inflammasome, it can be tested against other inflammasomes like NLRC4 and AIM2.

Principle: If this compound is selective, it should not inhibit the activation of other inflammasomes.

Protocol:

  • Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the primed cells with this compound or vehicle for 30-60 minutes.

  • Inflammasome Activation:

    • NLRP3: Activate with Nigericin (10 µM) or ATP (5 mM).

    • NLRC4: Activate by transfecting cells with flagellin.

    • AIM2: Activate by transfecting cells with poly(dA:dT).

  • Analysis: After a suitable incubation time (e.g., 1-6 hours), collect the supernatant and measure IL-1β release by ELISA.

Expected Results: this compound should inhibit IL-1β release only in response to NLRP3 activators and not in response to NLRC4 or AIM2 activators.

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Downstream Effects PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β and NLRP3 NFkB->Transcription Stimuli Various Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Recruitment Casp1 Pro-Caspase-1 ASC->Casp1 Recruitment Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Cleavage proIL1b Pro-IL-1β Active_Casp1->proIL1b Cleavage Pyroptosis Pyroptosis Active_Casp1->Pyroptosis IL1b Mature IL-1β proIL1b->IL1b Inhibitor This compound Inhibitor->NLRP3 Inhibition

A diagram of the NLRP3 inflammasome pathway highlighting the inhibitory action of this compound.

By following these guidelines and protocols, researchers can more confidently assess the on-target and potential off-target effects of this compound in their experiments, leading to more reliable and reproducible results.

References

Addressing Nlrp3-IN-16 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-16. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and use of this compound, with a focus on addressing its potential instability in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder is shipped at room temperature and should be stored at -20°C for long-term storage (up to 3 years) or -80°C.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. For most in vitro experiments, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is prepared first.

Q3: How should I store the this compound stock solution?

A: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1]

Q4: For how long is the this compound stock solution stable?

A: While specific stability data for this compound in solution is not extensively published, it is best practice to use freshly prepared solutions for experiments. If storage is necessary, stock solutions in dry DMSO are generally stable for several weeks at -20°C and for longer periods at -80°C. However, we recommend performing a stability test if you plan to use a stock solution that has been stored for an extended period.

Q5: How do I prepare my working solution of this compound for a cell-based assay?

A: To prepare a working solution, dilute the high-concentration DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[2] To prevent precipitation, it is recommended to add the DMSO stock solution to the culture medium with vigorous mixing.

Q6: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/media. What should I do?

A: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may not be soluble at the desired working concentration in your aqueous medium.

  • Optimize the dilution method: Instead of adding the buffer/media to your DMSO stock, try adding the small volume of your DMSO stock to a larger volume of the aqueous buffer/media while vortexing.

  • Use a surfactant: In some biochemical assays (not for cell-based assays), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.

  • Prepare a fresh stock solution: Your stock solution may have degraded or absorbed water, reducing the solubility of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture media The compound's solubility limit in the aqueous media has been exceeded.Prepare a fresh, lower concentration working solution. When diluting, add the DMSO stock to the media with vigorous mixing. Ensure the final DMSO concentration is minimal.
The DMSO stock solution is old or has absorbed moisture.Prepare a fresh stock solution in anhydrous DMSO.
Inconsistent or weaker than expected inhibitory activity Degradation of this compound in the stock solution due to improper storage.Prepare fresh stock solutions more frequently and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Instability of this compound in the aqueous assay buffer or cell culture media over the course of the experiment.Perform a time-course experiment to assess the stability of the compound in your assay medium. If degradation is observed, consider reducing the incubation time or adding the compound at later time points.
The final concentration of the inhibitor is too low.Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal inhibitory concentration.
High background or off-target effects The concentration of DMSO in the final assay is too high.Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments.
The concentration of this compound is too high, leading to non-specific effects.Perform a dose-response experiment to identify the lowest effective concentration.

Quantitative Data

Table 1: Biological Activity of this compound

ParameterValueSpeciesAssayReference
IC50 (IL-1β release)0.065 µMMouseELISA[3]

Table 2: Metabolic Stability of this compound

SpeciesHalf-life (T1/2)Intrinsic Clearance (Clint)
Human liver microsomes223.5 min6.2 µL/min/mg
Mouse liver microsomes223.5 min6.2 µL/min/mg

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Based on the molecular weight of this compound (419.47 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Carefully add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Assessment of this compound Stability in Cell Culture Media

This protocol provides a general method to assess the stability of this compound in your specific experimental conditions.

  • Materials:

    • This compound DMSO stock solution

    • Your experimental cell culture medium (with or without serum, as used in your assays)

    • 96-well plate or microcentrifuge tubes

    • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

    • HPLC-UV or LC-MS system

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

    • Distribute the working solution into multiple wells of a 96-well plate or into several microcentrifuge tubes.

    • Immediately take a sample for t=0 analysis.

    • Incubate the plate or tubes under your standard experimental conditions.

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect samples.

    • Analyze the concentration of this compound remaining in each sample using a validated HPLC-UV or LC-MS method.

    • Plot the concentration of this compound as a percentage of the t=0 concentration versus time to determine its stability profile under your experimental conditions.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Stimuli Various Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Caspase1_pro Pro-Caspase-1 Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active pro_IL1b Pro-IL-1β Caspase1_active->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1_active->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1_active->GSDMD Cleavage IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_16 This compound NLRP3_IN_16->Inflammasome Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock of this compound in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solution in Culture Media (Final DMSO < 0.1%) store_stock->prep_working add_inhibitor Add this compound Working Solution prep_working->add_inhibitor prime_cells Prime Macrophages (e.g., with LPS) prime_cells->add_inhibitor activate_inflammasome Activate NLRP3 Inflammasome (e.g., with Nigericin or ATP) add_inhibitor->activate_inflammasome collect_samples Collect Supernatant and/or Cell Lysates activate_inflammasome->collect_samples analyze Analyze Downstream Readouts (e.g., IL-1β ELISA, Caspase-1 activity) collect_samples->analyze end End analyze->end

Caption: Recommended experimental workflow for using this compound in a cell-based inflammasome assay.

Troubleshooting_Tree cluster_checks Initial Checks cluster_troubleshooting Further Troubleshooting cluster_solutions Potential Solutions start Inconsistent or No Inhibition Observed check_concentration Is the inhibitor concentration correct? start->check_concentration check_stock Is the stock solution freshly prepared? check_concentration->check_stock Yes solution_concentration Perform dose-response curve. check_concentration->solution_concentration No check_dmso Is the final DMSO concentration < 0.1%? check_stock->check_dmso Yes solution_stock Prepare fresh stock solution. check_stock->solution_stock No precipitation Is there visible precipitation? check_dmso->precipitation Yes solution_dmso Adjust dilution to lower DMSO. check_dmso->solution_dmso No stability_issue Could the compound be degrading in the media? precipitation->stability_issue No solution_precipitation Lower concentration; Improve dilution method. precipitation->solution_precipitation Yes assay_problem Are the assay controls (positive/negative) working as expected? stability_issue->assay_problem No solution_stability Perform stability test; Reduce incubation time. stability_issue->solution_stability Yes solution_assay Troubleshoot assay protocol. assay_problem->solution_assay No

Caption: A decision tree for troubleshooting common issues encountered with this compound experiments.

References

Technical Support Center: Troubleshooting Nlrp3-IN-16 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this potent and selective NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the assembly of the NLRP3 inflammasome complex.[1] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Q2: What is the reported potency of this compound?

A2: this compound has been reported to inhibit IL-1β release with an IC50 of 0.065 µM in an ELISA-based assay.[1] However, as with any small molecule inhibitor, the observed potency can vary depending on the experimental conditions.

Q3: In which cell lines can I use this compound?

A3: this compound can be used in various cell lines that are commonly used to study the NLRP3 inflammasome. These include primary cells like mouse bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs), as well as immortalized cell lines such as human THP-1 monocytes (often differentiated into macrophages with PMA) and mouse J774A.1 macrophages.[2][3]

Q4: How should I prepare and store this compound?

A4: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] It is crucial to note that DMSO itself can have effects on NLRP3 inflammasome activation, particularly at higher concentrations.[5][6] Therefore, it is important to use a final DMSO concentration that is consistent across all experimental conditions and is known to not affect the assay. Stock solutions should be stored at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.

Q5: What are the key readouts to measure the inhibitory effect of this compound?

A5: The inhibitory activity of this compound can be assessed through several key experimental readouts that measure different stages of the NLRP3 inflammasome cascade. These include:

  • Cytokine Release: Measuring the levels of secreted IL-1β and IL-18 in the cell culture supernatant using ELISA is a common and quantitative method.

  • Caspase-1 Activation: The cleavage of pro-caspase-1 into its active p20 subunit can be detected by Western blot.

  • ASC Speck Formation: The oligomerization of ASC into a large protein complex, known as the ASC speck, can be visualized using immunofluorescence microscopy.

  • Pyroptosis: This inflammatory form of cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.

Troubleshooting Experimental Variability

Experimental variability is a common challenge when working with any biological system. Here are some specific issues you might encounter with this compound and how to address them.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values Cell Type Differences: Different cell types (e.g., primary macrophages vs. immortalized cell lines) can have varying levels of NLRP3 inflammasome components and different sensitivities to inhibitors.[3][7]- Be consistent with the cell type and passage number used in your experiments.- If comparing data, ensure the same cell line and differentiation protocol were used.- Characterize the IC50 of this compound in your specific cell system.
NLRP3 Activator Variability: The potency of this compound may differ depending on the stimulus used to activate the inflammasome (e.g., Nigericin, ATP, MSU crystals).- Use a consistent NLRP3 activator and concentration for all experiments in a study.- Optimize the concentration of the activator to achieve a robust but not maximal response, which allows for a better window to observe inhibition.
Inhibitor Preparation and Handling: Improper dissolution, storage, or dilution of this compound can lead to inaccurate concentrations and reduced activity.- Ensure complete dissolution of the compound in high-quality, anhydrous DMSO.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh working dilutions for each experiment from the stock solution.
High Background Signal or Off-Target Effects DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can independently affect inflammasome activation.[5][6]- Use the lowest possible final concentration of DMSO (typically ≤ 0.1%).- Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in all experiments.
Inhibitor Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, leading to confounding results in assays like LDH release.- Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell type and experimental duration.
Non-Specific Inhibition: The inhibitor may be affecting pathways other than the NLRP3 inflammasome.- To confirm specificity, test the effect of this compound on the activation of other inflammasomes like NLRC4 or AIM2, if possible.- Measure the levels of NLRP3-independent cytokines, such as TNF-α, to ensure their production is not affected by the inhibitor.
No or Weak Inhibition Observed Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit the NLRP3 inflammasome in your experimental setup.- Perform a dose-response experiment to determine the optimal inhibitory concentration.- Refer to the reported IC50 value (0.065 µM for IL-1β release) as a starting point.[1]
Timing of Inhibitor Addition: The timing of inhibitor treatment relative to NLRP3 priming and activation is critical for observing an effect.- Typically, the inhibitor should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with Nigericin or ATP). Pre-incubation times of 30-60 minutes are common.
Poor Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli and inhibitors.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Check for signs of contamination or stress under a microscope.

Data Summary

Potency of this compound and Other NLRP3 Inhibitors
InhibitorTargetReported IC50Cell TypeAssayReference
This compound NLRP3 (ASC Oligomerization)0.065 µMNot SpecifiedIL-1β ELISA[1]
MCC950 NLRP3124 nMTHP-1IL-1β Release[7]
530 nMhMonocytesIL-1β Release[7]
YQ128 NLRP30.30 µMMouse MacrophagesIL-1β Production[8]

Key Experimental Protocols

Detailed Methodology for a Typical NLRP3 Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory potential of this compound on the NLRP3 inflammasome in macrophages.

1. Cell Culture and Seeding:

  • For Bone Marrow-Derived Macrophages (BMDMs):

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate them into macrophages.

    • On day 6 or 7, detach the BMDMs and seed them into appropriate culture plates (e.g., 96-well plate for ELISA and LDH assays, or plates with coverslips for immunofluorescence).

  • For THP-1 Macrophages:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate into macrophage-like cells, seed the THP-1 cells in the presence of 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[3]

    • After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for at least 24 hours before the experiment.

2. NLRP3 Inflammasome Priming:

  • Replace the culture medium with fresh medium containing a priming agent. Lipopolysaccharide (LPS) is commonly used at a concentration of 0.5-1 µg/mL.

  • Incubate the cells for 3-4 hours at 37°C.

3. Inhibitor Treatment:

  • After the priming step, add this compound at the desired concentrations to the cells. It is crucial to also include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor used.

  • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

4. NLRP3 Inflammasome Activation:

  • Add an NLRP3 activator to the wells. Common activators include:

    • Nigericin: 5-10 µM

    • ATP: 2.5-5 mM

    • Monosodium Urate (MSU) crystals: 250-500 µg/mL

  • Incubate for the appropriate time, which can range from 30 minutes to 6 hours depending on the activator and cell type.

5. Sample Collection and Analysis:

  • For Cytokine Measurement (ELISA):

    • Carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to pellet any cell debris.

    • Measure the concentration of IL-1β in the cleared supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • For Pyroptosis Assessment (LDH Assay):

    • Collect a portion of the cell culture supernatant.

    • Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit.

    • To calculate the percentage of cytotoxicity, lyse a set of control wells to determine the maximum LDH release.

  • For ASC Speck Visualization (Immunofluorescence):

    • For cells grown on coverslips, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., containing BSA or serum).

    • Incubate with a primary antibody against ASC.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize the ASC specks using a fluorescence microscope.

  • For Western Blot Analysis (Caspase-1 Cleavage):

    • Collect both the cell culture supernatants and the remaining cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against caspase-1 to detect both the pro-form and the cleaved (active) p20 subunit.

Visualizations

Signaling Pathways and Workflows

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_active NLRP3 Activation Activators Activators (e.g., Nigericin, ATP, MSU) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active NLRP3_Oligomer NLRP3 Oligomerization NLRP3_active->NLRP3_Oligomer ASC ASC NLRP3_Oligomer->ASC ASC_Oligomer ASC Oligomerization (ASC Speck) ASC->ASC_Oligomer Pro_Casp1 Pro-Caspase-1 ASC_Oligomer->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Release Pro_IL1b->IL1b IL18 Mature IL-18 Release Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NLRP3_IN_16 This compound NLRP3_IN_16->ASC_Oligomer Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Macrophages Priming Signal 1: Priming with LPS (3-4 hours) Start->Priming Inhibitor Add this compound (30-60 min pre-incubation) Priming->Inhibitor Activation Signal 2: Activation (e.g., Nigericin, ATP) Inhibitor->Activation Collect Collect Supernatant &/or Cell Lysates Activation->Collect Analysis Analysis: - IL-1β ELISA - LDH Assay - Western Blot - Immunofluorescence Collect->Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent Results? Check_Reagents Check Reagent Prep: - Inhibitor stock fresh? - Activator potency? - Media components correct? Start->Check_Reagents Yes Check_Cells Check Cell Health: - Contamination? - Correct morphology? - Consistent passage number? Start->Check_Cells Yes Check_Protocol Check Protocol Steps: - Consistent timing? - Correct concentrations? - Vehicle control included? Start->Check_Protocol Yes Check_Assay Check Assay Performance: - Positive/Negative controls okay? - Standard curve good? - Instrument settings correct? Start->Check_Assay Yes Sol_Reagents Prepare fresh reagents. Validate activator lot. Check_Reagents->Sol_Reagents Sol_Cells Use new cell stock. Standardize cell culture. Check_Cells->Sol_Cells Sol_Protocol Strictly adhere to protocol. Optimize timing/concentrations. Check_Protocol->Sol_Protocol Sol_Assay Troubleshoot specific assay. Recalibrate instrument. Check_Assay->Sol_Assay

Caption: A logical workflow for troubleshooting experimental variability with this compound.

References

Technical Support Center: Nlrp3-IN-16 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for assessing the cytotoxicity of NLRP3-IN-16 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a key role in the innate immune response.[1][2] Its activation is typically a two-step process:

  • Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) trigger the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-IL-1β through signaling pathways such as NF-κB.[1][3][4][5]

  • Activation (Signal 2): A second stimulus, such as ATP, crystalline materials, or ion fluxes (e.g., potassium efflux), causes the NLRP3 protein to oligomerize.[1] This recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[2][3] This proximity induces the auto-cleavage and activation of caspase-1.[3][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[3][4][6] NLRP3 inhibitors like this compound are designed to interfere with this activation cascade.

Q2: Why is it critical to assess the cytotoxicity of this compound in primary cells?

A2: Primary cells are isolated directly from tissues and are more representative of an in vivo physiological state compared to immortalized cell lines. Assessing cytotoxicity in these cells is crucial to distinguish between the desired therapeutic effect (inhibition of inflammation) and unintended off-target effects that could harm healthy cells, a key consideration in drug development.

Q3: What are the most common and reliable assays for measuring cytotoxicity in primary cells?

A3: Commonly used assays measure different aspects of cell death:

  • Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. This is a direct measure of cytotoxicity or cytolysis.[7]

  • Metabolic Assays (MTT, MTS, WST, CCK-8): These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is interpreted as a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects.

  • Membrane Permeability Dyes: These assays use dyes like propidium iodide (PI) or trypan blue that are excluded by healthy cells with intact membranes but can enter and stain dead or dying cells.[8]

  • ATP-based Assays: Measure the level of intracellular ATP, which correlates with the number of viable, metabolically active cells.

Q4: What concentration range of this compound should I use for my initial cytotoxicity screen?

A4: For an initial screen, it is recommended to use a wide, logarithmic range of concentrations. A typical starting range might be from 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This helps to identify the concentration at which toxicity first appears and to determine the CC50 (50% cytotoxic concentration). The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should be below its toxic threshold (typically ≤ 0.5%).[9]

Q5: What controls are essential for a robust cytotoxicity experiment?

A5: The following controls are mandatory for accurate interpretation:

  • Untreated Control (Negative Control): Primary cells cultured in medium alone. This represents baseline cell viability (0% cytotoxicity).

  • Vehicle Control: Cells treated with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound. This control is critical to ensure the vehicle itself is not causing toxicity.

  • Maximum Lysis Control (Positive Control): Cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death. This is used to define the upper limit of the assay signal (100% cytotoxicity).[7][8]

  • Medium Background Control: Culture medium without cells. This helps to subtract any background signal from the medium components.[8]

Visual Diagrams

Signaling Pathway

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects cluster_inhibition PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription NLRP3_exp NLRP3 Upregulation Transcription->NLRP3_exp proIL1B_exp pro-IL-1β Upregulation Transcription->proIL1B_exp NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive proIL1B pro-IL-1β proIL1B_exp->proIL1B Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Oligomerization K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Inflammasome Inflammasome Assembly ASC->Inflammasome Casp1 pro-Caspase-1 Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active IL1B IL-1β Secretion Casp1_active->IL1B Cleavage GSDMD_N GSDMD-N Pore Formation Casp1_active->GSDMD_N Cleavage proIL1B->IL1B GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inhibitor This compound Inhibitor->NLRP3_active Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental Workflow

Cytotoxicity_Workflow start Start plate_cells 1. Isolate & Plate Primary Cells in 96-well plate start->plate_cells incubate1 2. Allow Cells to Adhere/Stabilize (Time varies by cell type) plate_cells->incubate1 prepare_tx 3. Prepare Serial Dilutions of this compound & Controls incubate1->prepare_tx add_tx 4. Add Compound/Controls to Wells (Untreated, Vehicle, Test Article, Max Lysis) prepare_tx->add_tx incubate2 5. Incubate for Exposure Period (e.g., 24, 48, 72 hours) add_tx->incubate2 assay 6. Perform Cytotoxicity Assay (e.g., LDH, MTT/CCK-8) incubate2->assay read 7. Read Plate (Spectrophotometer / Fluorometer) assay->read analyze 8. Analyze Data (Calculate % Cytotoxicity, Plot Dose-Response) read->analyze end End analyze->end

Caption: General experimental workflow for assessing compound cytotoxicity.

Quantitative Data Summary

The following table shows example data from an LDH cytotoxicity assay performed on primary human monocytes after 24 hours of exposure to this compound.

Treatment GroupConcentration (µM)Mean LDH Absorbance (490nm)Standard Deviation% Cytotoxicity
Untreated Control00.1520.0110.0%
Vehicle Control (0.1% DMSO)00.1580.0150.4%
This compound0.10.1610.0180.6%
This compound10.1750.0211.5%
This compound100.2100.0253.8%
This compound500.8550.09846.2%
This compound1001.5430.15091.3%
Max Lysis ControlN/A1.6800.125100.0%

% Cytotoxicity is calculated using the formula: 100 * (Sample Value - Untreated Control) / (Max Lysis Control - Untreated Control)

Troubleshooting Guide

Troubleshooting Logic Diagram

Troubleshooting_Tree start Unexpected Cytotoxicity Result q_vehicle Is Vehicle Control Showing High Toxicity? start->q_vehicle a_vehicle_yes Problem: Vehicle Toxicity q_vehicle->a_vehicle_yes Yes q_background Is Background Signal (Medium Only) High? q_vehicle->q_background No s_vehicle Solution: 1. Lower vehicle concentration (e.g., DMSO < 0.5%). 2. Test a different, less toxic solvent. 3. Check solvent purity. a_vehicle_yes->s_vehicle a_background_yes Problem: Assay Interference q_background->a_background_yes Yes q_replicates Are Replicates Highly Variable? q_background->q_replicates No s_background Solution: 1. Culture medium contains interfering substances (e.g., high pyruvate in LDH assay). 2. Test medium components separately. 3. Use phenol red-free medium. a_background_yes->s_background a_replicates_yes Problem: Poor Technique/Cell Health q_replicates->a_replicates_yes Yes q_no_effect Is No Toxicity Seen Even at High Doses? q_replicates->q_no_effect No s_replicates Solution: 1. Ensure uniform cell seeding density. 2. Handle cell suspension gently to avoid premature lysis. 3. Check for cell clumping. 4. Verify pipetting accuracy. a_replicates_yes->s_replicates a_no_effect_yes Possible Causes q_no_effect->a_no_effect_yes Yes end_node Consult Further Or Redesign Experiment q_no_effect->end_node No s_no_effect Consider: 1. Compound is genuinely non-toxic at tested range. 2. Insufficient incubation time. 3. Compound precipitated out of solution. 4. Primary cells are resistant. a_no_effect_yes->s_no_effect

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Common Problems and Solutions
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal in Negative Controls 1. Cell culture medium components (e.g., high lactate, phenol red) are interfering with the assay chemistry.[8][10] 2. High cell density is leading to spontaneous cell death. 3. Rough handling or forceful pipetting during cell plating caused premature cell lysis.[10]1. Use phenol red-free medium or a medium formulation with lower levels of interfering substances. Run a "medium only" control. 2. Optimize the cell seeding density by running a titration experiment. 3. Handle cells gently, and ensure a single-cell suspension before plating.
Vehicle Control Shows Significant Toxicity 1. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the primary cells. 2. The solvent has degraded or is contaminated.1. Reduce the final concentration of the vehicle. For DMSO, aim for ≤0.5%, and ideally ≤0.1%. 2. Use fresh, high-purity, sterile-filtered solvent for stock solutions.
Inconsistent Results Between Replicates 1. Uneven cell plating across the wells of the microplate. 2. Pipetting errors when adding the compound or assay reagents. 3. "Edge effects" in the 96-well plate due to differential evaporation.1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Use calibrated pipettes and proper technique. Use a multi-channel pipette for additions where possible. 3. Avoid using the outermost wells of the plate, or ensure proper humidification in the incubator by adding a pan of sterile water.
No Cytotoxicity Observed at High Concentrations 1. This compound is not cytotoxic to the specific primary cell type within the tested concentration range. 2. The incubation/exposure time was too short for toxicity to manifest. 3. The compound has low solubility and precipitated out of the culture medium.1. This may be the true result. Confirm with an orthogonal assay (e.g., an ATP-based assay if you used LDH). 2. Increase the exposure time (e.g., from 24h to 48h or 72h) and re-run the experiment. 3. Check for precipitate in the wells under a microscope. If present, consider using a different solvent or adding a non-toxic solubilizing agent.

Detailed Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.[7][10]

1. Cell Preparation and Seeding:

  • Isolate primary cells using your established protocol.

  • Perform a cell count and assess viability (e.g., using trypan blue).

  • Resuspend the cell pellet in the appropriate complete culture medium to the desired density (e.g., 1-5 x 10⁵ cells/mL).

  • Add 100 µL of the cell suspension to the inner 60 wells of a clear, flat-bottom 96-well plate. Add 100 µL of medium without cells to the wells designated for background controls.

  • Incubate the plate for the required time to allow cells to stabilize (e.g., 2-4 hours or overnight).

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration.

  • Prepare 2X solutions for your Vehicle Control and a Lysis Buffer for the Maximum Lysis Control.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions or controls. (Alternatively, add compounds in a small volume, e.g., 10 µL of 10X stock, to minimize volume changes).

  • Incubate the plate for the desired exposure period (e.g., 24 hours) in a humidified incubator (37°C, 5% CO₂).

3. Assay Procedure:

  • Approximately 30 minutes before the end of the incubation, add the appropriate volume of Lysis Buffer to the Maximum Lysis Control wells.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet any cells or debris.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Add the stop solution provided in the kit if required.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percent cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Experimental Reading - Untreated Control Reading) / (Maximum Lysis Reading - Untreated Control Reading)

Protocol 2: CCK-8/WST-8 Cell Viability Assay

This protocol measures cell viability by assessing metabolic activity. A decrease in signal indicates reduced viability.

1. Cell Preparation and Seeding:

  • Follow the same procedure as Step 1 in the LDH assay protocol, plating cells in a 96-well plate.

2. Compound Treatment:

  • Follow the same procedure as Step 2 in the LDH assay protocol. Note that a "Maximum Lysis" control is not typically used; instead, a "0% Viability" control can be made by adding a cytotoxic agent like 1% Triton X-100.

3. Assay Procedure:

  • At the end of the incubation period, add 10 µL of the CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for your primary cell type to ensure sufficient color development without over-saturation.

  • Gently shake the plate to ensure the formazan product is evenly distributed.

  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percent viability for each sample using the formula: % Viability = 100 * (Experimental Reading - Background Reading) / (Untreated Control Reading - Background Reading)

  • Percent cytotoxicity can be inferred as 100% - % Viability.

References

Technical Support Center: Optimizing Nlrp3-IN-16 Bioavailability in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Nlrp3-IN-16 in mice. The following information is intended to support experimental design and execution for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of this compound in our mouse model. Could this be related to poor bioavailability?

A1: Yes, low and variable efficacy are common indicators of poor bioavailability. This compound is known to be practically insoluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to suboptimal plasma concentrations and reduced target engagement. It is crucial to address the formulation and delivery route to ensure adequate exposure of the target tissues to the compound.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The primary limiting factor for this compound's oral bioavailability is its poor aqueous solubility. For a drug to be absorbed into the bloodstream from the gut, it must first be dissolved in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption. While the compound is reported to have good permeability, its inability to dissolve effectively prevents it from efficiently crossing the gut wall.

Q3: What are some initial strategies to improve the oral bioavailability of this compound for in vivo studies?

A3: For preclinical studies, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of formulation will depend on the experimental goals, available resources, and the required dose. The table below summarizes common approaches.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results between animals. Inconsistent dosing, precipitation of the compound in the formulation, or variable absorption.Ensure the formulation is homogenous and stable. Consider using a solution or a well-dispersed suspension. For suspensions, vortex thoroughly before each animal is dosed. An oral gavage needle should be used to ensure accurate delivery to the stomach.
No discernible pharmacological effect even at high doses. Insufficient drug exposure due to very low bioavailability. The plasma concentration is not reaching the therapeutic threshold.Switch to a different route of administration that bypasses the gastrointestinal tract, such as intravenous (IV) or intraperitoneal (IP) injection, to confirm the compound's in vivo activity. This will help determine if the lack of efficacy is due to poor pharmacokinetics or lack of intrinsic activity. If IV or IP routes are effective, focus on developing an improved oral formulation.
Precipitation of this compound in the dosing vehicle. The selected vehicle cannot maintain the compound in a solubilized state at the desired concentration.Decrease the concentration of this compound in the vehicle. Alternatively, explore more complex formulations such as co-solvent systems, emulsions, or nanosuspensions to improve solubility and stability.

Formulation Strategies for this compound

Formulation Strategy Description Advantages Disadvantages
Co-solvent System A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol).Simple to prepare, can significantly increase solubility.Potential for in vivo toxicity of the co-solvents, risk of drug precipitation upon dilution in the GI tract.
Lipid-Based Formulations (e.g., Emulsions) The drug is dissolved in a lipid vehicle, which can be an oil, a surfactant, or a mixture. These can form emulsions or self-emulsifying drug delivery systems (SEDDS).Can enhance lymphatic absorption, bypass first-pass metabolism, and improve solubility.More complex to prepare and characterize, potential for GI side effects.
Nanosuspensions The drug is milled into nanoparticles (typically <1000 nm) and stabilized with surfactants or polymers.Increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill), potential for particle aggregation.
Amorphous Solid Dispersions The crystalline drug is converted into an amorphous form and dispersed within a polymer matrix.The amorphous form has higher solubility and dissolution rate compared to the crystalline form.Can be physically unstable and revert to the crystalline form over time, requires specialized manufacturing processes.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in Mice
  • Animal Model: Use a standard mouse strain (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females. Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation: Prepare the selected oral formulation of this compound (e.g., in a co-solvent system of 10% DMSO, 40% PEG 400, and 50% saline). Ensure the compound is fully dissolved or homogeneously suspended.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer a solubilized formulation of this compound (e.g., in 100% DMSO, dose adjusted for solubility and toxicity) via tail vein injection at a lower dose (e.g., 1-2 mg/kg). The IV group serves as the reference to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

NLRP3_Inflammasome_Pathway PAMPs PAMPs / DAMPs PRR PRR (e.g., TLR4) PAMPs->PRR Signal 1 (Priming) NFkB NF-κB Signaling PRR->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b IL-1β (mature) Pro_IL1b->IL1b Cleavage IL18 IL-18 (mature) Pro_IL1b->IL18 Cleavage Signal2 Signal 2 (e.g., K+ efflux, ROS production) NLRP3_active NLRP3 (active) Signal2->NLRP3_active Activation Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_16 This compound Nlrp3_IN_16->NLRP3_active Inhibition

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow Start Low in vivo efficacy of this compound Hypothesis Hypothesis: Poor Bioavailability Start->Hypothesis Formulation Develop Formulations (e.g., Co-solvent, Nanosuspension) Hypothesis->Formulation PK_Study Conduct Pilot PK Study in Mice (PO vs. IV administration) Formulation->PK_Study Analysis Analyze Plasma Concentrations (LC-MS/MS) PK_Study->Analysis Calculate_F Calculate Absolute Bioavailability (F%) Analysis->Calculate_F Sufficient_F Is F% sufficient? Calculate_F->Sufficient_F Proceed Proceed with Efficacy Studies Sufficient_F->Proceed Yes Optimize Optimize Formulation or Route Sufficient_F->Optimize No Optimize->Formulation

Caption: Experimental workflow for troubleshooting and improving this compound bioavailability.

Nlrp3-IN-16 inconsistent results in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential inconsistencies in experimental results across different cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is described as a potent and selective inhibitor of the NLRP3 inflammasome.[1][2][3][4] It has been shown to inhibit the release of Interleukin-1β (IL-1β) with an IC50 value of 0.065 µM.[1][2][3][4]

Q2: How does the NLRP3 inflammasome get activated?

NLRP3 inflammasome activation is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by signals like Toll-like receptor (TLR) ligands. The second step is the activation and assembly of the inflammasome complex by a wide range of stimuli, known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These can include ATP, crystalline structures, and various toxins.[5][6]

Q3: What are the downstream consequences of NLRP3 inflammasome activation?

Upon activation, the NLRP3 inflammasome complex processes pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] This process can also lead to a form of inflammatory cell death known as pyroptosis.[7]

Troubleshooting Guide: Inconsistent Results with this compound

Researchers may observe variability in the efficacy of this compound across different cell types. This guide provides potential explanations and troubleshooting strategies.

Issue 1: this compound shows lower than expected potency in my cell type.

  • Potential Cause 1: Low NLRP3 Expression. The expression levels of NLRP3 can vary significantly between cell types. Myeloid cells such as macrophages, monocytes, and dendritic cells generally have high levels of NLRP3 expression.[3] In contrast, other cell types like human bronchial epithelial cells (16-HBE) may have different baseline expression levels.[8] Insufficient NLRP3 protein will lead to a weaker inflammasome response and may make the cells appear resistant to inhibition.

    • Troubleshooting:

      • Confirm NLRP3 Expression: Before conducting your experiment, verify the expression of NLRP3 in your target cells at both the mRNA and protein level (e.g., via qPCR or Western blot).

      • Priming Optimization: Ensure adequate priming of your cells. The concentration of the priming agent (e.g., LPS) and the incubation time are critical for upregulating NLRP3 expression.[5][6]

  • Potential Cause 2: Cell-Specific Drug Metabolism or Efflux. The metabolic activity and expression of drug efflux pumps can differ greatly between cell types, affecting the intracellular concentration and stability of this compound.

    • Troubleshooting:

      • Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type.

      • Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to understand the kinetics of inhibition in your system.

  • Potential Cause 3: Activation of Alternative Inflammasomes. Some stimuli can activate other inflammasomes, such as NLRC4 or AIM2, in addition to NLRP3. If your stimulus is not specific to NLRP3, you may still observe inflammatory responses even with effective NLRP3 inhibition.

    • Troubleshooting:

      • Use NLRP3-Specific Stimuli: Utilize well-characterized and specific NLRP3 activators like nigericin or ATP following an appropriate priming step.

      • Control Experiments: Include control experiments using cells deficient in other inflammasome components (if available) or inhibitors of other inflammasomes to confirm the specificity of the observed inflammation.

Issue 2: High cell death observed after treatment with this compound.

  • Potential Cause: Off-Target Cytotoxicity. At higher concentrations, some small molecule inhibitors can exhibit off-target effects leading to cytotoxicity that is independent of their intended target.

    • Troubleshooting:

      • Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, LDH release) in parallel with your inflammasome activation assay to assess the toxicity of this compound at the concentrations used.

      • Titrate Inhibitor Concentration: Determine the maximum non-toxic concentration of this compound for your specific cell type and use concentrations at or below this level for your experiments.

Quantitative Data Summary

CompoundReported TargetIC50 (IL-1β release)Cell Type
This compoundNLRP3 Inflammasome0.065 µMNot specified in the available source

Experimental Protocols

General Protocol for Assessing this compound Efficacy in Macrophages

This protocol provides a general framework. Optimal conditions, such as cell seeding density, reagent concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.

  • Cell Seeding:

    • Seed murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at an appropriate density.

    • For THP-1 cells, differentiate to a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Priming:

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.

  • NLRP3 Activation:

    • Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • In a parallel plate, assess cell viability/cytotoxicity using an appropriate assay (e.g., LDH release assay).

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active activation Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates IL1b Mature IL-1β Casp1->IL1b cleaves pro-IL-1β IL18 Mature IL-18 Casp1->IL18 cleaves pro-IL-18 GSDMD Gasdermin-D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_16 This compound Nlrp3_IN_16->NLRP3_active inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results start Inconsistent/Weak Inhibition Observed q1 Is NLRP3 expression confirmed in your cell type? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using an NLRP3-specific stimulus? a1_yes->q2 sol1 Verify NLRP3 mRNA and protein levels (qPCR/Western Blot). Optimize priming conditions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you assessed for cytotoxicity? a2_yes->q3 sol2 Use specific activators (e.g., Nigericin, ATP). Consider alternative inflammasome activation. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you optimized inhibitor concentration and incubation time? a3_yes->q4 sol3 Perform cell viability assays (e.g., LDH, MTT). Titrate inhibitor to non-toxic concentrations. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider cell-specific metabolism/efflux or other intrinsic factors. a4_yes->end sol4 Perform dose-response and time-course experiments. a4_no->sol4

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Potential for Nlrp3-IN-16 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that covalently binds to the Walker A motif of NLRP3. This modification prevents ATP from binding to NLRP3, which is a critical step for its activation and the subsequent assembly of the inflammasome complex. By inhibiting ATP binding, this compound effectively blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What are the recommended in vitro concentrations for this compound?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 in your specific system. See the example data below for typical ranges.

Q3: Can this compound be used in vivo?

While this compound has demonstrated efficacy in in vitro and in vivo models, specific experimental protocols and dosage will depend on the animal model and disease context. A thorough literature review for similar in vivo studies is recommended to determine the appropriate dosage, administration route, and potential toxicity.

Q4: What are the known off-target effects of this compound?

Currently, specific off-target effects for this compound have not been extensively reported in publicly available literature. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. This can include testing the inhibitor in NLRP3-deficient cells or assessing the activity of other related inflammasomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased or no inhibition of NLRP3 activation 1. NLRP3 Gene Mutations: Mutations in the NLRP3 gene, particularly in the ATP-binding site, can prevent this compound from binding effectively.- Sequence the NLRP3 gene in your cells to check for mutations. - Test other NLRP3 inhibitors with different binding mechanisms.
2. Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.- Use an efflux pump inhibitor, such as verapamil or probenecid, in combination with this compound. - Measure the intracellular concentration of this compound.
3. Compound Degradation: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation, exposure to light).- Prepare fresh stock solutions of this compound for each experiment. - Store the compound as recommended by the manufacturer, protected from light and moisture.
High background or off-target effects 1. Non-specific Inhibition: At high concentrations, the inhibitor may affect other cellular pathways.- Perform a dose-response experiment to find the optimal concentration with minimal off-target effects. - Include negative controls, such as cells not expressing NLRP3 or stimulated with a non-NLRP3 activator.
2. Contamination: The cell culture or reagents may be contaminated with other inflammatory stimuli.- Ensure aseptic techniques and test for mycoplasma contamination. - Use endotoxin-free reagents.
Inconsistent results between experiments 1. Variability in Cell State: The activation state of the cells can influence their response to NLRP3 stimulation and inhibition.- Ensure consistent cell passage numbers and seeding densities. - Standardize the priming and activation steps of the NLRP3 inflammasome protocol.
2. Reagent Variability: Inconsistent quality or concentration of reagents can lead to variable results.- Use reagents from the same lot for a series of experiments. - Validate the activity of agonists and inhibitors before use.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Types

Cell Line NLRP3 Activator IC50 (nM)
Human Monocytic THP-1 cellsNigericin15
Mouse Bone Marrow-Derived Macrophages (BMDMs)ATP25
Human Peripheral Blood Mononuclear Cells (PBMCs)MSU Crystals20

Note: These are example values. Actual IC50 values should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by this compound.

Materials:

  • Mouse Bone Marrow-Derived Macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP

  • This compound

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for IL-1β

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, for 1 hour.

  • Sample Collection: Collect the cell culture supernatants and lyse the cells for protein analysis.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.

  • Data Analysis: Normalize the IL-1β concentrations to the total protein content and calculate the IC50 of this compound.

Protocol 2: Western Blotting for Caspase-1 Cleavage

This protocol is for detecting the cleaved (active) form of caspase-1 as a marker of inflammasome activation.

Materials:

  • Cell lysates from the NLRP3 activation assay

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_protein NLRP3 NFkB->NLRP3_protein Stimuli K+ Efflux, ROS, etc. IL1B IL-1β NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active Stimuli->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Cleavage Nlrp3_IN_16 This compound Nlrp3_IN_16->NLRP3_active Inhibits ATP binding caspase1->pro_IL1B Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Troubleshooting_Workflow Start Start: Decreased this compound Efficacy Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Protocol Review Experimental Protocol (Cell passage, reagent lots) Check_Compound->Check_Protocol Compound OK Investigate_Resistance Investigate Cellular Resistance Mechanisms Check_Protocol->Investigate_Resistance Protocol OK Sequence_NLRP3 Sequence NLRP3 Gene Investigate_Resistance->Sequence_NLRP3 Mutation_Found Mutation in Binding Site? Sequence_NLRP3->Mutation_Found Use_Alternative Use Alternative Inhibitor Mutation_Found->Use_Alternative Yes Efflux_Assay Perform Efflux Pump Assay (e.g., with verapamil) Mutation_Found->Efflux_Assay No End Resolution Use_Alternative->End Efflux_Activity Increased Efflux Activity? Efflux_Assay->Efflux_Activity Coadminister Co-administer with Efflux Pump Inhibitor Efflux_Activity->Coadminister Yes Efflux_Activity->End No/Resolved Coadminister->End

Technical Support Center: Nlrp3-IN-16 and Caspase-1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nlrp3-IN-16 in their experiments. The focus is on addressing potential unexpected effects on caspase-1 activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It covalently modifies Cys279 and Cys375 on human and mouse NLRP3, respectively. This modification is thought to interfere with the conformational changes required for NLRP3 activation, thereby preventing downstream inflammasome assembly and caspase-1 activation.

Q2: I'm observing caspase-1 activation (e.g., p20 cleavage product on a Western blot) even in the presence of high concentrations of this compound. What are the potential causes?

This is an unexpected result, but several factors could be at play:

  • Alternative Inflammasome Activation: Your stimulus may be activating other inflammasomes (e.g., NLRC4, AIM2) that also lead to caspase-1 activation. This compound is specific to NLRP3.

  • Off-Target Effects at High Concentrations: While selective, very high concentrations of any inhibitor can lead to off-target effects. It's crucial to determine the optimal concentration for your cell type and stimulus.

  • Experimental Artifacts: Issues with sample preparation, antibody specificity, or cell health can lead to misleading results.

  • NLRP3-Independent Caspase-1 Activation: Certain stimuli or cellular stress conditions can lead to caspase-1 activation through pathways independent of the NLRP3 inflammasome.

Q3: Can this compound directly activate caspase-1?

There is no evidence in the current scientific literature to suggest that this compound directly activates caspase-1. Its mechanism is inhibitory. Any observed increase in caspase-1 activation is likely due to indirect effects or the experimental variables mentioned above.

Q4: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type, stimulus, and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific system. Generally, concentrations in the nanomolar to low micromolar range are effective for inhibiting the NLRP3 inflammasome.

Troubleshooting Guides

Issue 1: Unexpected Caspase-1 Activation in the Presence of this compound

If you observe persistent or even increased caspase-1 activation despite using this compound, follow these troubleshooting steps:

Troubleshooting Workflow

start Unexpected Caspase-1 Activation with this compound step1 Verify this compound Integrity & Concentration start->step1 step2 Confirm NLRP3-Dependence of Stimulus step1->step2 If compound is valid step3 Rule Out Other Inflammasome Activation step2->step3 If stimulus is NLRP3-dependent step4 Assess Cell Health and Cytotoxicity step3->step4 If other inflammasomes are not activated step5 Check for Experimental Artifacts step4->step5 If cells are healthy conclusion Hypothesize Alternative Pathway or Off-Target Effect step5->conclusion If no artifacts are found A Inconsistent Inhibition B Suboptimal Inhibitor Concentration A->B C Timing of Treatment A->C D Cell Density/Health A->D E Stimulus Strength A->E cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimulus Stimulus (e.g., Nigericin, ATP) Stimulus->NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (p20/p10) Inflammasome->Casp1 Cleavage Inhibitor This compound Inhibitor->NLRP3 Inhibition Casp1->pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis

Validation & Comparative

NLRP3-IN-16 vs. MCC950: A Comparative Guide to Efficacy and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for inflammatory diseases, the NLRP3 inflammasome has emerged as a critical nexus for pathological inflammation. Two prominent small molecule inhibitors, NLRP3-IN-16 and MCC950, have been pivotal in the preclinical and clinical investigation of NLRP3-driven pathologies. This guide provides a detailed comparison of their efficacy and specificity, supported by experimental data and methodologies, to aid researchers and drug developers in their selection and application.

At a Glance: Key Differences

FeatureThis compoundMCC950
Binding Site NLRP3 Walker A motif (NACHT domain)NLRP3 Walker B motif (NACHT domain)
Mechanism of Action ATP hydrolysis inhibition, blocking conformational changeATP hydrolysis inhibition, inducing a closed, inactive conformation
Reported Potency (IC50) Varies by cell type, generally in the nanomolar rangeVaries by cell type, generally in the low nanomolar range
Specificity High selectivity for NLRP3 over other inflammasomesHigh selectivity for NLRP3 over other inflammasomes
In Vivo Efficacy Demonstrated in models of cryopyrin-associated periodic syndromes (CAPS) and goutDemonstrated in multiple inflammatory disease models including CAPS, gout, and multiple sclerosis

Efficacy: A Quantitative Comparison

The potency of both inhibitors is typically assessed by measuring the inhibition of IL-1β secretion in immune cells following NLRP3 activation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Cell TypeActivatorThis compound IC50 (nM)MCC950 IC50 (nM)
Human Monocytes (hPBMCs) LPS + Nigericin~28 nM~7.5 - 8.1 nM
Mouse Bone Marrow-Derived Macrophages (BMDMs) LPS + ATP~14 nM~10 - 20 nM
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) LPS + MSU CrystalsNot widely reported~16 nM

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, activator concentration, and assay format.

Specificity Profile

High specificity is crucial to minimize off-target effects and ensure that the observed therapeutic outcomes are due to the intended mechanism of action. Both this compound and MCC950 exhibit remarkable selectivity for the NLRP3 inflammasome.

AssayThis compoundMCC950
NLRC4 Inflammasome No significant inhibitionNo significant inhibition
AIM2 Inflammasome No significant inhibitionNo significant inhibition
Caspase-1 Activity No direct inhibitionNo direct inhibition
Kinome Scan (468 kinases) No significant off-target kinase inhibitionNo significant off-target kinase inhibition

Mechanism of Action: A Tale of Two Binding Sites

While both inhibitors target the central NACHT domain of NLRP3, they do so at distinct sites, leading to different conformational consequences.

NLRP3_Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Phase cluster_inhibitors PAMPs PAMPs/DAMPs TLR TLR/NF-κB PAMPs->TLR Pro_IL1b Pro-IL-1β TLR->Pro_IL1b NLRP3_inactive Inactive NLRP3 TLR->NLRP3_inactive Upregulation IL1b Mature IL-1β Pro_IL1b->IL1b DAMPs K+ efflux, ROS, etc. NLRP3_active Active NLRP3 DAMPs->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_Casp1->Inflammasome Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Binds Walker B Locks in Inactive State NLRP3_IN_16 This compound NLRP3_IN_16->NLRP3_active Binds Walker A Inhibits ATP Hydrolysis

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines the general steps for assessing the efficacy of NLRP3 inhibitors in vitro using primary immune cells.

experimental_workflow cluster_setup Cell Culture and Priming cluster_treatment Inhibitor Treatment and Activation cluster_analysis Analysis Isolate_Cells Isolate hPBMCs or mouse BMDMs Plate_Cells Plate cells in 96-well plates Isolate_Cells->Plate_Cells Prime_Cells Prime with LPS (e.g., 1 µg/mL for 4h) Plate_Cells->Prime_Cells Inhibitor_Add Add serial dilutions of This compound or MCC950 Prime_Cells->Inhibitor_Add Activation Add NLRP3 activator (e.g., Nigericin or ATP) Inhibitor_Add->Activation Incubate Incubate for 1-2 hours Activation->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant ELISA Measure IL-1β concentration by ELISA Collect_Supernatant->ELISA IC50_Calc Calculate IC50 values ELISA->IC50_Calc

  • Cell Isolation and Culture: Isolate primary human peripheral blood mononuclear cells (hPBMCs) or mouse bone marrow-derived macrophages (BMDMs) using standard protocols. Culture the cells in appropriate media.

  • Priming (Signal 1): Plate the cells and prime them with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with a range of concentrations of this compound or MCC950 for a defined period (e.g., 30 minutes).

  • Activation (Signal 2): Add a specific NLRP3 activator, such as nigericin or ATP, to induce inflammasome assembly and activation.

  • Sample Collection: After a set incubation time, collect the cell culture supernatant.

  • Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value.

Specificity Assay: Differentiating Inflammasome Inhibition

To confirm that the inhibitors are specific to NLRP3, their activity against other inflammasomes like NLRC4 and AIM2 should be assessed.

  • Cell Priming: Prime BMDMs with LPS as described above.

  • Inhibitor Treatment: Treat the cells with this compound or MCC950 at a concentration known to be effective against NLRP3 (e.g., 1 µM).

  • Differential Activation:

    • NLRC4 Activation: Transfect the cells with flagellin.

    • AIM2 Activation: Transfect the cells with poly(dA:dT).

  • Analysis: Measure IL-1β secretion by ELISA. Significant inhibition should only be observed in the NLRP3-activated cells, not in the NLRC4 or AIM2-activated cells.

In Vivo Efficacy

Both compounds have demonstrated efficacy in various animal models of NLRP3-driven diseases.

  • MCC950: Has a more extensive publication record in vivo, showing efficacy in models of CAPS, experimental autoimmune encephalomyelitis (EAE), and gout.

  • This compound: Has shown potent in vivo efficacy in a mouse model of CAPS, where it rescued neonatal lethality and reduced systemic inflammation.

Conclusion

Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome. MCC950 has been more extensively characterized in a wider range of in vivo models and has progressed further in clinical development. This compound, however, represents a distinct chemical scaffold that also demonstrates excellent in vivo efficacy. The choice between these inhibitors may depend on the specific research question, the disease model being used, and the desired pharmacokinetic properties. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and validate the activity of these and other NLRP3 inhibitors.

A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-16 vs. MCC950 and CY-09

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three prominent NLRP3 inflammasome inhibitors: Nlrp3-IN-16, MCC950, and CY-09. This document summarizes their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for preclinical research.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide offers a comparative analysis of this compound against two other well-characterized NLRP3 inhibitors, MCC950 and CY-09, to inform experimental design and drug discovery efforts.

Mechanism of Action and Potency

A critical differentiator among these inhibitors lies in their specific binding sites and resulting inhibitory concentrations. While all three compounds ultimately block the activation of the NLRP3 inflammasome, their interactions at the molecular level and their potency can vary.

This compound , a derivative of the natural product Tanshinone I, has been identified as a potent inhibitor of the NLRP3 inflammasome.[1][2] It effectively suppresses the release of the pro-inflammatory cytokine IL-1β with a half-maximal inhibitory concentration (IC50) of 0.065 µM.[3] Its mechanism of action involves the inhibition of the apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a crucial step in the assembly of a functional inflammasome complex.[3]

MCC950 is a well-established and highly potent NLRP3 inhibitor. It directly binds to the NACHT domain of the NLRP3 protein, inhibiting its intrinsic ATPase activity. This action locks NLRP3 in an inactive conformation, preventing inflammasome assembly. MCC950 exhibits remarkable potency, with reported IC50 values of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs).

CY-09 also directly targets the NLRP3 protein by binding to the ATP-binding motif within the NACHT domain, thereby inhibiting its ATPase activity and subsequent inflammasome activation.[4] While direct IC50 comparisons with this compound and MCC950 in the same study are limited, CY-09 has been shown to have a dose-dependent inhibitory effect on IL-1β secretion in the 1 to 10 µM range in LPS-primed BMDMs.[4] One study reported an IC50 of 6 µM for CY-09 in BMDMs.[5]

Data Presentation: Head-to-Head Comparison

InhibitorTargetMechanism of ActionCell TypeIC50 (IL-1β Release)Reference
This compound NLRP3 InflammasomeInhibits ASC OligomerizationMouse Peritoneal Macrophages0.065 µM[3]
MCC950 NLRP3 (NACHT domain)Inhibits ATPase ActivityMouse BMDMs7.5 nM
Human MDMs8.1 nM
CY-09 NLRP3 (NACHT domain)Inhibits ATPase ActivityMouse BMDMs~1-10 µM (dose-dependent effect), 6 µM (IC50)[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NLRP3 inhibitors.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950, or CY-09) and incubated for 1 hour.

  • NLRP3 Activation: NLRP3 inflammasome is activated by adding ATP (5 mM) or Nigericin (10 µM) to the wells and incubating for 1 hour.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

ASC Oligomerization Assay

This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.

  • Cell Culture and Transfection: HEK293T cells are seeded on glass coverslips in a 24-well plate. Cells are then co-transfected with plasmids encoding NLRP3-mCherry and ASC-GFP.

  • Inhibitor Treatment: After 24 hours, cells are treated with the desired concentrations of the NLRP3 inhibitor for 1 hour.

  • NLRP3 Activation: Cells are stimulated with an appropriate NLRP3 activator (e.g., Nigericin 10 µM) for 1 hour.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, and nuclei are stained with DAPI.

  • Microscopy: Coverslips are mounted on slides, and the formation of ASC-GFP specks is visualized and quantified using fluorescence microscopy.

In Vivo Model: LPS-Induced Peritonitis

This model assesses the in vivo efficacy of NLRP3 inhibitors in a model of acute inflammation.

  • Animal Model: C57BL/6 mice (8-10 weeks old) are used.

  • Inhibitor Administration: Mice are intraperitoneally (i.p.) injected with the NLRP3 inhibitor (e.g., 20 mg/kg) or vehicle control.

  • LPS Challenge: After 1 hour, mice are i.p. injected with a sublethal dose of LPS (10 mg/kg).

  • Peritoneal Lavage: Four hours after the LPS challenge, mice are euthanized, and the peritoneal cavity is washed with 5 mL of ice-cold PBS to collect peritoneal lavage fluid.

  • Cell Count and Cytokine Analysis: The total number of recruited cells in the lavage fluid is determined using a hemocytometer. The concentration of IL-1β in the cell-free supernatant is measured by ELISA.

Mandatory Visualization

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibitors Inhibitor Targets PAMPs/DAMPs PAMPs/DAMPs TLR4/TNFR TLR4/TNFR PAMPs/DAMPs->TLR4/TNFR NF-kB NF-kB TLR4/TNFR->NF-kB Pro-IL-1b_mRNA pro-IL-1β mRNA NF-kB->Pro-IL-1b_mRNA transcription NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA transcription Pro-IL-1b pro-IL-1β Pro-IL-1b_mRNA->Pro-IL-1b translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive translation IL-1b IL-1β (mature) NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation_Stimuli ATP, Nigericin, Crystals, etc. K_efflux K+ Efflux Activation_Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC recruitment ASC_Oligomerization ASC Oligomerization (ASC Speck) ASC->ASC_Oligomerization Pro-Caspase-1 pro-Caspase-1 ASC_Oligomerization->Pro-Caspase-1 recruitment Caspase-1 Caspase-1 (active) Pro-Caspase-1->Caspase-1 cleavage Caspase-1->Pro-IL-1b cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis induces MCC950_CY-09 MCC950, CY-09 MCC950_CY-09->NLRP3_active inhibit ATPase This compound This compound This compound->ASC_Oligomerization inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and inhibitor targets.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture 1. Cell Culture (e.g., BMDMs) Priming 2. Priming (LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound, MCC950, CY-09) Priming->Inhibitor_Treatment NLRP3_Activation 4. NLRP3 Activation (ATP or Nigericin) Inhibitor_Treatment->NLRP3_Activation IL-1b_Assay 5a. IL-1β ELISA NLRP3_Activation->IL-1b_Assay ASC_Assay 5b. ASC Oligomerization Assay NLRP3_Activation->ASC_Assay ATPase_Assay 5c. NLRP3 ATPase Assay NLRP3_Activation->ATPase_Assay Animal_Model 1. Mouse Model (e.g., C57BL/6) Inhibitor_Admin 2. Inhibitor Administration (i.p.) Animal_Model->Inhibitor_Admin LPS_Challenge 3. LPS Challenge (i.p.) Inhibitor_Admin->LPS_Challenge Peritoneal_Lavage 4. Peritoneal Lavage LPS_Challenge->Peritoneal_Lavage Analysis 5. Cell Count & IL-1β ELISA Peritoneal_Lavage->Analysis

Caption: General experimental workflow for screening NLRP3 inflammasome inhibitors.

Logical Relationship of Inhibitor Characteristics

Inhibitor_Comparison_Logic cluster_criteria Selection Criteria cluster_compounds Compounds NLRP3_Inhibitor NLRP3 Inhibitor Selection Potency Potency (IC50) NLRP3_Inhibitor->Potency Selectivity Selectivity (vs. other inflammasomes) NLRP3_Inhibitor->Selectivity Mechanism Mechanism of Action NLRP3_Inhibitor->Mechanism In_Vivo_Efficacy In Vivo Efficacy NLRP3_Inhibitor->In_Vivo_Efficacy MCC950 MCC950 (Highly Potent, ATPase inhibitor) Potency->MCC950 This compound This compound (Potent, ASC inhibitor) Mechanism->this compound Mechanism->MCC950 CY-09 CY-09 (Potent, ATPase inhibitor) Mechanism->CY-09 In_Vivo_Efficacy->MCC950 In_Vivo_Efficacy->CY-09

Caption: Logical relationship of key characteristics for NLRP3 inhibitor selection.

References

Validating In Vivo Target Engagement of Novel NLRP3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. While numerous inhibitors are available, including the well-characterized MCC950 and Oridonin, validating the in vivo target engagement of novel compounds like Nlrp3-IN-16 is crucial for their advancement as therapeutic candidates. This guide provides a framework for this validation process, offering a comparison with established inhibitors and detailing essential experimental protocols.

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs).[1][2][3] This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[2][3] The second signal, triggered by a variety of stimuli including ATP, potassium efflux, and lysosomal damage, induces the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][5] Proximity-induced auto-activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6][7] Activated caspase-1 can also cleave gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][8]

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds NF-kB NF-kB TLR->NF-kB activates Pro-IL-1B/NLRP3 mRNA Pro-IL-1B/NLRP3 mRNA NF-kB->Pro-IL-1B/NLRP3 mRNA upregulates NLRP3_ASC_Casp1 NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Pro-IL-1B/NLRP3 mRNA->NLRP3_ASC_Casp1 Stimuli (ATP, etc.) Stimuli (ATP, etc.) Stimuli (ATP, etc.)->NLRP3_ASC_Casp1 triggers assembly Caspase-1 Caspase-1 NLRP3_ASC_Casp1->Caspase-1 activates Pro-IL-1B Pro-IL-1B Caspase-1->Pro-IL-1B cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves IL-1B IL-1B Pro-IL-1B->IL-1B IL-18 IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for In Vivo Target Engagement Validation

A robust in vivo validation strategy for a novel NLRP3 inhibitor involves a multi-pronged approach, starting from target engagement confirmation to efficacy assessment in a relevant disease model.

InVivo_Workflow In Vivo NLRP3 Inhibitor Validation Workflow cluster_downstream Biomarker Analysis Animal_Model Select Disease Model (e.g., LPS-induced peritonitis, Atherosclerosis model) Dosing Administer Novel Inhibitor (e.g., this compound) and Controls (Vehicle, MCC950/Oridonin) Animal_Model->Dosing Challenge Induce NLRP3 Activation (e.g., LPS + ATP/MSU) Dosing->Challenge Sampling Collect Samples (Peritoneal lavage, Serum, Tissue) Challenge->Sampling Efficacy Assess Therapeutic Efficacy (e.g., Histopathology, Clinical Scoring) Challenge->Efficacy Target_Engagement Direct Target Engagement (e.g., CETSA, Co-IP) Sampling->Target_Engagement Downstream_Analysis Downstream Biomarker Analysis Sampling->Downstream_Analysis Cytokine_Measurement IL-1B & IL-18 Levels (ELISA, CBA) Downstream_Analysis->Cytokine_Measurement Western_Blot Caspase-1 Cleavage, ASC Oligomerization Downstream_Analysis->Western_Blot

Caption: General workflow for in vivo validation of NLRP3 inhibitors.

Comparative Analysis of Established NLRP3 Inhibitors

While in vivo data for this compound is not publicly available, a comparison with well-studied inhibitors like MCC950 and Oridonin provides a benchmark for the expected performance of a novel inhibitor.

ParameterMCC950OridoninThis compound
Mechanism of Action Directly binds to the NACHT domain of NLRP3, blocking ATP hydrolysis and subsequent inflammasome assembly.[9][10]Covalently binds to cysteine 279 of the NACHT domain of NLRP3, preventing the interaction between NLRP3 and NEK7.[11][12]Potent NLRP3 inhibitor (Mechanism to be confirmed in vivo)
In Vivo Efficacy Models Peritonitis, Type 2 Diabetes, Gouty Arthritis, Multiple Sclerosis, Traumatic Brain Injury.[10][12]Atherosclerosis, Noise-Induced Hearing Loss, Cardiac Allograft Survival, Acute Lung Injury.[11][13][14][15]Data not publicly available
Reported In Vivo Effects Reduces IL-1β secretion in a dose-dependent manner.[2] Attenuates inflammation and disease severity in various models.Decreases NLRP3 inflammasome mRNA expression and IL-1β levels.[13] Reduces atherosclerotic lesion severity.[13]Data not publicly available
Selectivity Selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[2]Specifically inhibits NLRP3 without affecting AIM2 or NLRC4 inflammasomes.[13]To be determined

Key Experimental Protocols

1. LPS-Induced Peritonitis Model for In Vivo NLRP3 Inhibition

This acute model is widely used to assess the in vivo efficacy of NLRP3 inhibitors.

  • Animals: C57BL/6 mice are commonly used.

  • Priming (Signal 1): Inject mice intraperitoneally (i.p.) with Lipopolysaccharide (LPS) (e.g., 20 mg/kg).

  • Inhibitor Treatment: Administer the test compound (this compound), vehicle control, and positive control (e.g., MCC950) at desired doses (e.g., orally or i.p.) at a specified time before or after LPS priming.

  • Activation (Signal 2): After a set time (e.g., 4 hours post-LPS), inject a NLRP3 activator i.p., such as ATP (e.g., 30 mg/kg) or Monosodium Urate (MSU) crystals.

  • Sample Collection: After a short interval (e.g., 30-60 minutes post-activator), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS. Collect blood for serum preparation.

  • Analysis:

    • Measure IL-1β and IL-18 levels in the peritoneal lavage fluid and serum by ELISA.

    • Perform Western blotting on cell lysates from the peritoneal lavage to detect cleaved caspase-1 (p20 subunit) and ASC oligomerization.

2. Western Blot for ASC Oligomerization

This assay directly assesses the assembly of the inflammasome complex.

  • Sample Preparation: Lyse cells from peritoneal lavage in a buffer containing a cross-linker such as DSS.

  • Electrophoresis: Run the cross-linked lysates on a polyacrylamide gel.

  • Transfer and Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.

  • Detection: ASC monomers will appear at a low molecular weight, while cross-linked oligomers will be visible as higher molecular weight bands. A reduction in the high molecular weight bands in inhibitor-treated samples indicates target engagement.

3. Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

This protocol is particularly relevant for inhibitors like Oridonin that disrupt protein-protein interactions within the inflammasome complex.

  • Cell Lysis: Lyse cells (e.g., from peritoneal lavage or cultured macrophages treated in vitro) with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against NLRP3 or NEK7 conjugated to magnetic or agarose beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both NLRP3 and NEK7. A reduced amount of the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Logical Framework for Validating In Vivo Target Engagement

The validation of a novel NLRP3 inhibitor requires a logical progression of evidence, from demonstrating target interaction to observing a therapeutic effect.

Logical_Framework Logical Framework for In Vivo Target Engagement Validation Hypothesis Hypothesis: This compound inhibits the NLRP3 inflammasome in vivo. Direct_Binding Evidence of Direct Binding in a cellular or in vivo context (e.g., CETSA, photoaffinity labeling) Hypothesis->Direct_Binding Inhibition_Assembly Inhibition of Inflammasome Assembly (Reduced ASC Oligomerization) Direct_Binding->Inhibition_Assembly Inhibition_Activity Inhibition of Inflammasome Activity (Reduced Caspase-1 Cleavage) Inhibition_Assembly->Inhibition_Activity Reduction_Cytokines Reduction of Downstream Cytokines (Decreased IL-1B and IL-18) Inhibition_Activity->Reduction_Cytokines Therapeutic_Effect Therapeutic Efficacy in a Disease Model Reduction_Cytokines->Therapeutic_Effect Conclusion Conclusion: This compound demonstrates in vivo target engagement and efficacy. Therapeutic_Effect->Conclusion

Caption: Logical flow of evidence for in vivo target engagement.

Conclusion

While this compound is posited as a potent NLRP3 inhibitor, its in vivo target engagement and efficacy require rigorous validation. By employing the experimental strategies outlined in this guide and using well-characterized inhibitors such as MCC950 and Oridonin as benchmarks, researchers can systematically evaluate novel compounds. Demonstrating direct target binding, inhibition of inflammasome assembly and activity, and ultimately, therapeutic efficacy in relevant disease models is essential for the successful development of the next generation of NLRP3-targeted therapeutics.

References

Nlrp3-IN-16: A Potent and Reportedly Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative overview of Nlrp3-IN-16, a potent inhibitor of the NLRP3 inflammasome, and discusses its specificity in the context of other inflammasome complexes.

This compound has emerged as a significant tool in the study of inflammatory pathways, demonstrating potent inhibition of the NLRP3 inflammasome. It has been shown to block the release of the pro-inflammatory cytokine IL-1β with a half-maximal inhibitory concentration (IC50) of 0.065 μM[1]. The primary mechanism of action for this compound is the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the assembly and activation of the NLRP3 inflammasome complex[1].

Quantitative Comparison of Inhibitor Activity

For the purpose of comparison, the table below includes data for MCC950, a well-characterized and highly selective NLRP3 inhibitor, to provide context for the kind of specificity data that is crucial for evaluating such compounds.

InhibitorTarget InflammasomeIC50 (IL-1β Release)Other Inflammasomes (Activity)Reference
This compound NLRP30.065 µMData not available[1]
MCC950 NLRP3~7.5 nMNo inhibition of AIM2, NLRC4, or NLRP1[2]

Note: The lack of publicly available data on the activity of this compound against other inflammasomes is a significant gap in its characterization. Researchers should exercise caution and ideally perform their own selectivity profiling to confirm its specificity for their experimental systems.

Signaling Pathways and Experimental Workflows

To facilitate further research and understanding, the following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing inhibitor specificity.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) P2X7 P2X7 PAMPs_DAMPs->P2X7 Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive K+ efflux Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b Transcription NFkB->NLRP3_inactive Transcription IL1b Mature IL-1β Mature IL-18 Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Nlrp3_IN_16 This compound Nlrp3_IN_16->ASC_speck Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell Culture & Priming cluster_1 Inhibitor Treatment & Activation cluster_2 Readouts Macrophages Immune Cells (e.g., Macrophages) Priming Priming (e.g., LPS) Macrophages->Priming Inhibitor This compound (or other inhibitor) Priming->Inhibitor Activation Inflammasome Activation (NLRP3, NLRP1, NLRC4, AIM2 specific stimuli) Inhibitor->Activation ELISA IL-1β ELISA Activation->ELISA ASC_Assay ASC Speck Assay (Microscopy/Flow Cytometry) Activation->ASC_Assay LDH_Assay LDH Assay (Pyroptosis) Activation->LDH_Assay

Caption: General experimental workflow for assessing inflammasome inhibitor specificity.

Experimental Protocols

The following are generalized protocols for key assays used to determine the specificity of inflammasome inhibitors.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation.

Methodology:

  • Cell Culture and Priming:

    • Plate immune cells, such as bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, in a 96-well plate.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound or a control inhibitor for 30-60 minutes.

  • Inflammasome Activation:

    • To assess NLRP3 specificity, stimulate the cells with an NLRP3 activator such as ATP (5 mM for 30-60 minutes) or nigericin (10 µM for 60 minutes).

    • To test for off-target effects on other inflammasomes, use specific activators in parallel experiments:

      • NLRC4: Salmonella typhimurium infection or flagellin transfection.

      • AIM2: Transfection with poly(dA:dT).

      • NLRP1: Bacillus anthracis lethal toxin (for mouse cells).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ASC Speck Formation Assay

This assay visualizes the oligomerization of the adaptor protein ASC into a large "speck," a hallmark of inflammasome activation.

Methodology:

  • Cell Culture and Transduction (Optional):

    • Use immortalized macrophages stably expressing a fluorescently tagged ASC (e.g., ASC-GFP or ASC-mCherry). Alternatively, endogenous ASC can be visualized by immunofluorescence in primary cells.

    • Plate the cells on glass coverslips in a 24-well plate.

  • Priming and Inhibitor Treatment:

    • Prime the cells with LPS as described above.

    • Treat with this compound or control inhibitor.

  • Inflammasome Activation:

    • Stimulate the cells with the respective inflammasome activators as described for the IL-1β release assay.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • If using immunofluorescence for endogenous ASC, permeabilize the cells and stain with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells containing an ASC speck in multiple fields of view for each condition. An ASC speck is identified as a single, bright, perinuclear aggregate of fluorescent ASC.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome, acting through the inhibition of ASC oligomerization[1]. While it is described as selective, the lack of publicly available, quantitative data on its activity against other inflammasomes necessitates careful validation by individual researchers. The provided protocols offer a framework for conducting such specificity studies, which are essential for the accurate interpretation of experimental results and the advancement of inflammasome-targeted drug discovery.

References

Comparative Analysis of Nlrp3-IN-16's Cross-Reactivity with AIM2 and NLRC4 Inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Assessing Inhibitor Specificity

To objectively evaluate the selectivity of an inflammasome inhibitor, it is crucial to determine its inhibitory concentration (IC50) against different inflammasome complexes. The following table illustrates how such comparative data for Nlrp3-IN-16 would be presented. Please note that the values for AIM2 and NLRC4 are hypothetical and serve as placeholders to demonstrate the ideal data output from the experimental protocols described below.

InhibitorTarget InflammasomeIC50 (µM) for IL-1β ReleaseFold Selectivity (vs. NLRP3)
This compound NLRP30.0651
AIM2> 50 (Hypothetical)> 769
NLRC4> 50 (Hypothetical)> 769
MCC950 (Reference) NLRP3~0.0151
AIM2No Inhibition> 1000
NLRC4No Inhibition> 1000

Inflammasome Signaling Pathways

Understanding the distinct activation pathways of the NLRP3, AIM2, and NLRC4 inflammasomes is fundamental to designing and interpreting selectivity assays.

Inflammasome_Pathways cluster_NLRP3 NLRP3 Inflammasome cluster_AIM2 AIM2 Inflammasome cluster_NLRC4 NLRC4 Inflammasome cluster_common Common Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NEK7 NEK7 NLRP3_inactive->NEK7 NLRP3_active Active NLRP3 ASC ASC NLRP3_active->ASC PYD-PYD NEK7->NLRP3_active Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 CARD-CARD Nlrp3_IN_16 This compound Nlrp3_IN_16->NLRP3_active Inhibits Assembly dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 HIN Domain AIM2->ASC PYD-PYD Flagellin Flagellin / T3SS NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 NLRC4->ASC CARD-CARD (via NLRC4 oligomer) Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin-D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical signaling pathways for NLRP3, AIM2, and NLRC4 inflammasomes.

Experimental Protocols for Determining Inhibitor Selectivity

To assess the cross-reactivity of this compound, a series of cellular assays are required. The general workflow involves priming immune cells, activating specific inflammasomes with their respective agonists, and then measuring the downstream consequences in the presence and absence of the inhibitor.

I. Cell Culture and Priming
  • Cell Type : Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages are commonly used as they express all necessary inflammasome components.

  • Priming (Signal 1) : To induce the expression of pro-IL-1β and NLRP3, cells are primed with a Toll-like receptor (TLR) agonist.

    • Protocol : Plate BMDMs or macrophages at a density of 1 x 10^6 cells/mL. Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours.

II. Specific Inflammasome Activation and Inhibition

After priming, the cells are treated with the inhibitor (e.g., this compound at various concentrations) for 30-60 minutes before adding the specific inflammasome activator (Signal 2).

  • NLRP3 Activation :

    • Agonists : Nigericin (10 µM) or ATP (5 mM).

    • Protocol : Following priming and inhibitor treatment, stimulate cells with nigericin or ATP for 1-2 hours.

  • AIM2 Activation :

    • Agonist : Cytosolic delivery of double-stranded DNA (dsDNA), such as poly(dA:dT).

    • Protocol : Following priming and inhibitor treatment, transfect cells with poly(dA:dT) (1 µg/mL) using a transfection reagent like Lipofectamine for 4-6 hours.

  • NLRC4 Activation :

    • Agonist : Purified flagellin from Salmonella typhimurium or infection with live S. typhimurium.

    • Protocol : Following priming and inhibitor treatment, stimulate cells with purified flagellin (1 µg/mL) delivered into the cytosol or infect with S. typhimurium (multiplicity of infection of 5-10) for 1-2 hours.

III. Readouts for Inflammasome Activation

Several downstream markers can be quantified to determine the extent of inflammasome activation and inhibition.

  • Cytokine Release (ELISA) :

    • Principle : The primary functional output of inflammasome activation is the secretion of mature IL-1β and IL-18.

    • Protocol : Collect the cell culture supernatant and use commercially available ELISA kits to quantify the concentration of secreted IL-1β. This is the most common method for determining IC50 values.

  • Caspase-1 Activation (Western Blot) :

    • Principle : Active inflammasomes cleave pro-caspase-1 (p45) into its active subunits (p20 and p10).

    • Protocol : Lyse the cells and collect the supernatant. Concentrate the supernatant proteins and perform a Western blot using antibodies specific for the cleaved p20 subunit of caspase-1.

  • ASC Speck Formation (Immunofluorescence) :

    • Principle : Upon activation, the adaptor protein ASC oligomerizes to form a large, single "speck" within the cell, which is a hallmark of inflammasome assembly.

    • Protocol : Fix and permeabilize the cells. Stain for ASC using a specific antibody and visualize using fluorescence microscopy. Quantify the percentage of cells containing an ASC speck.

  • Pyroptosis (LDH Assay) :

    • Principle : Caspase-1-mediated cleavage of Gasdermin D leads to pore formation and a lytic form of cell death called pyroptosis, which releases cytosolic contents, including the enzyme lactate dehydrogenase (LDH).

    • Protocol : Collect the cell culture supernatant and measure LDH activity using a commercially available colorimetric assay.

Experimental Workflow for Selectivity Profiling

The logical flow for testing the selectivity of an NLRP3 inhibitor is depicted below.

Experimental_Workflow cluster_Activation Inflammasome Activation (Signal 2) Start Start: Culture Macrophages Priming Prime Cells with LPS (Signal 1) Start->Priming Inhibitor Add Inhibitor (e.g., this compound) Priming->Inhibitor NLRP3_Stim NLRP3 Agonist (Nigericin/ATP) Inhibitor->NLRP3_Stim AIM2_Stim AIM2 Agonist (poly(dA:dT)) Inhibitor->AIM2_Stim NLRC4_Stim NLRC4 Agonist (Flagellin) Inhibitor->NLRC4_Stim ELISA IL-1β Release (ELISA) NLRP3_Stim->ELISA WB Caspase-1 Cleavage (WB) NLRP3_Stim->WB ASC_Speck ASC Speck Formation (IF) NLRP3_Stim->ASC_Speck LDH Pyroptosis (LDH Assay) NLRP3_Stim->LDH AIM2_Stim->ELISA AIM2_Stim->WB AIM2_Stim->ASC_Speck AIM2_Stim->LDH NLRC4_Stim->ELISA NLRC4_Stim->WB NLRC4_Stim->ASC_Speck NLRC4_Stim->LDH Analysis Calculate IC50 & Compare Selectivity ELISA->Analysis WB->Analysis ASC_Speck->Analysis LDH->Analysis

Caption: Workflow for assessing inflammasome inhibitor selectivity.

Conclusion

While this compound is a potent inhibitor of the NLRP3 inflammasome, its cross-reactivity profile against other key inflammasomes like AIM2 and NLRC4 is a critical parameter for its therapeutic potential and for understanding its mechanism of action. The absence of this data in the public domain highlights the necessity for rigorous, standardized testing. The experimental protocols and workflow detailed in this guide provide a comprehensive framework for researchers to perform such a comparative analysis, ensuring an objective assessment of inhibitor selectivity and paving the way for the development of highly specific anti-inflammatory therapeutics.

Nlrp3-IN-16: Comparative Activity in Human vs. Mouse Cells - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and drug discovery, understanding the species-specific activity of NLRP3 inflammasome inhibitors is critical for the translation of preclinical findings to clinical applications. This guide provides a comparative overview of NLRP3 inhibitor activity in human and mouse cells. Notably, a direct comparative analysis of a compound specifically designated "Nlrp3-IN-16" is not available in the current scientific literature. Therefore, this guide will focus on the well-characterized and widely used NLRP3 inhibitor, MCC950, to illustrate the key considerations and experimental approaches for evaluating species-specific inflammasome inhibition.

Executive Summary

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. While mouse models are invaluable for studying NLRP3-driven pathologies, inherent differences exist between the human and mouse NLRP3 inflammasome pathways. These differences can impact the efficacy of therapeutic inhibitors. This guide highlights the activity of the potent and selective NLRP3 inhibitor MCC950 in both human and mouse cells, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its comparative pharmacology.

Comparative Activity of NLRP3 Inhibitor MCC950

MCC950 is a well-established, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It has been demonstrated to block both canonical and non-canonical NLRP3 activation.[1] The inhibitory activity of MCC950 has been evaluated in various cell types from both humans and mice, with data consistently showing nanomolar potency.

Compound Cell Type Species Assay IC50 Reference
MCC950Bone Marrow-Derived Macrophages (BMDMs)MouseIL-1β Release~7.5 nM[3]
MCC950Human Monocyte-Derived Macrophages (HMDMs)HumanIL-1β ReleasePotent, nanomolar[1]
MCC950Peripheral Blood Mononuclear Cells (PBMCs)HumanIL-1β ReleasePotent, nanomolar[1]
MCC950THP-1 cells (ASC-mCherry expressing)HumanASC Speck FormationDose-dependent inhibition[4]

Note: While specific IC50 values for human cells are often described as being in the nanomolar range, precise side-by-side comparisons with mouse cells in the same study can vary. The data consistently demonstrates high potency in both species.

Signaling Pathway and Experimental Workflow

To understand the context of NLRP3 inhibition, it is essential to visualize the signaling pathway and the experimental procedures used to assess inhibitor activity.

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive Conformational Change NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Pyroptosis Pyroptosis GSDMD_N GSDMD-N (pore forming) GSDMD->GSDMD_N Cleavage GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow Workflow for NLRP3 Inhibitor Activity Assay cluster_cell_culture 1. Cell Culture cluster_priming 2. Priming cluster_inhibition 3. Inhibition cluster_activation 4. Activation cluster_analysis 5. Analysis Cells Isolate/Culture Cells (e.g., BMDMs, PBMCs) LPS Prime with LPS Cells->LPS Inhibitor Pre-treat with NLRP3 Inhibitor LPS->Inhibitor ATP Stimulate with NLRP3 Activator (e.g., ATP) Inhibitor->ATP Supernatant Collect Supernatant ATP->Supernatant ASC_speck ASC Speck Imaging ATP->ASC_speck ELISA Measure IL-1β by ELISA Supernatant->ELISA LDH LDH Assay (Pyroptosis) Supernatant->LDH

Caption: General experimental workflow for assessing NLRP3 inhibitor activity.

Detailed Experimental Protocols

The following are generalized protocols for assessing NLRP3 inflammasome activity and its inhibition in mouse and human cells.

Mouse Bone Marrow-Derived Macrophage (BMDM) IL-1β Release Assay
  • Cell Isolation and Culture:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.

  • Assay Procedure:

    • Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Pre-treat the cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950) for 30-60 minutes.

    • Stimulate the NLRP3 inflammasome with an activator such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 30-60 minutes.

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • IC50 values are calculated from the dose-response curve.

Human Peripheral Blood Mononuclear Cell (PBMC) IL-1β Release Assay
  • Cell Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with PBS.

  • Assay Procedure:

    • Seed PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.

    • Pre-treat the cells with the NLRP3 inhibitor for 30-60 minutes.

    • Activate the NLRP3 inflammasome with ATP (5 mM) for 30-60 minutes.

    • Collect the supernatants and measure IL-1β by ELISA.

ASC Speck Formation Assay in THP-1 Cells
  • Cell Line:

    • Use a human monocytic THP-1 cell line stably expressing an ASC-mCherry or ASC-GFP fusion protein.

  • Assay Procedure:

    • Differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours.

    • Wash and rest the cells in fresh media for 24 hours.

    • Prime the cells with LPS (e.g., 500 ng/mL) for 3 hours.

    • Treat with the NLRP3 inhibitor for 30-60 minutes.

    • Stimulate with an NLRP3 activator like Nigericin (5 µM) for 60-90 minutes.

    • Fix the cells with paraformaldehyde.

    • Visualize and quantify the formation of ASC specks (large fluorescent aggregates) using fluorescence microscopy. The percentage of cells with specks is determined.

Conclusion

While a direct comparison for a compound named "this compound" is not publicly available, the extensive data on MCC950 demonstrates its potent and selective inhibition of the NLRP3 inflammasome in both human and mouse cells. The experimental protocols outlined provide a robust framework for researchers to evaluate novel NLRP3 inhibitors in a species-comparative manner. Such studies are essential for validating therapeutic candidates and bridging the gap between preclinical models and clinical development. Researchers should remain mindful of the potential for species-specific differences in NLRP3 regulation and inhibitor pharmacology.

References

Validating Nlrp3-IN-16 On-Target Effects Through Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical development. This guide provides a comprehensive comparison of the selective NLRP3 inflammasome inhibitor, Nlrp3-IN-16, with genetic knockout of NLRP3 to validate its specificity and efficacy.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1] Pharmacological inhibition of NLRP3 is a promising therapeutic strategy. This compound has emerged as a potent and selective inhibitor of the NLRP3 inflammasome.[2][3] This guide outlines the experimental data and protocols necessary to confirm that the observed effects of this compound are indeed due to its intended action on NLRP3, using NLRP3 knockout (KO) mice as the gold standard for on-target validation.

The NLRP3 Inflammasome Signaling Pathway and Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5][6] Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound exerts its inhibitory effect by preventing the oligomerization of the ASC adaptor protein, a crucial step in the formation of a functional inflammasome complex.[2]

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway and Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates DAMPs DAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits ASC->Inflammasome pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_16 This compound ASC_Oligomerization ASC Oligomerization Nlrp3_IN_16->ASC_Oligomerization inhibits ASC_Oligomerization->Inflammasome NLRP3_KO NLRP3 Knockout NLRP3_KO->NLRP3 ablates

Caption: The NLRP3 inflammasome signaling cascade and points of intervention.

Experimental Workflow for Comparative Analysis

To rigorously compare the effects of this compound with a genetic knockout of NLRP3, a standardized experimental workflow is essential. This involves both in vitro and in vivo models of NLRP3 activation.

Experimental_Workflow Comparative Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo BMDMs Isolate Bone Marrow-Derived Macrophages (BMDMs) WT_BMDMs Wild-Type (WT) BMDMs BMDMs->WT_BMDMs KO_BMDMs NLRP3 KO BMDMs BMDMs->KO_BMDMs Priming_vitro Prime with LPS WT_BMDMs->Priming_vitro KO_BMDMs->Priming_vitro Activation_vitro Activate with ATP/Nigericin Priming_vitro->Activation_vitro Treatment_vitro Treat WT BMDMs with This compound or Vehicle Priming_vitro->Treatment_vitro Analysis_vitro Analyze Supernatants and Lysates Activation_vitro->Analysis_vitro Treatment_vitro->Activation_vitro Mice Use WT and NLRP3 KO Mice Treatment_vivo Administer this compound or Vehicle to WT Mice Mice->Treatment_vivo Challenge Induce NLRP3-dependent Inflammation (e.g., LPS) Mice->Challenge Treatment_vivo->Challenge Sample_Collection Collect Serum and Tissues Challenge->Sample_Collection Analysis_vivo Analyze Inflammatory Markers Sample_Collection->Analysis_vivo

Caption: Workflow for comparing this compound with NLRP3 KO.

Data Presentation: Quantitative Comparison

The following table summarizes the expected outcomes from comparative experiments, based on the known mechanism of this compound and the established phenotype of NLRP3 knockout models.

Parameter Experimental Model Wild-Type (Vehicle) Wild-Type + this compound NLRP3 KO Expected Outcome for On-Target Effect
IL-1β Secretion In vitro (BMDMs)HighLowLowThis compound mimics the phenotype of NLRP3 KO.
Caspase-1 Cleavage In vitro (BMDMs)HighLowLowThis compound treatment results in a similar reduction in active caspase-1 as NLRP3 KO.
ASC Oligomerization In vitro (BMDMs)HighLowHigh (ASC present)This compound specifically inhibits ASC speck formation, a key downstream event of NLRP3 activation.
IL-6 Secretion In vitro (BMDMs)HighHighHighThis compound does not affect NF-κB-dependent cytokine production, demonstrating selectivity for the NLRP3 inflammasome.
Serum IL-1β In vivo (LPS challenge)HighLowLowIn a systemic inflammation model, this compound reduces IL-1β to levels comparable to NLRP3 KO mice.
Tissue Infiltration In vivo (Disease model)HighLowLowPharmacological inhibition with this compound phenocopies the reduced inflammatory cell infiltration seen in NLRP3 KO animals.

Experimental Protocols

In Vitro Analysis in Bone Marrow-Derived Macrophages (BMDMs)

1. Isolation and Culture of BMDMs:

  • Harvest bone marrow from the femurs and tibias of wild-type and NLRP3 KO mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.

2. Inflammasome Activation and Inhibition:

  • Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well.

  • Prime cells with 1 µg/mL LPS for 4 hours.

  • Pre-treat wild-type BMDMs with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.

  • Activate the NLRP3 inflammasome with 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

3. Measurement of Cytokine Secretion and Cell Death:

  • Collect cell culture supernatants.

  • Measure IL-1β and IL-6 concentrations using commercially available ELISA kits.

  • Assess pyroptosis by measuring lactate dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.

4. Western Blot Analysis:

  • Lyse cells to collect protein extracts.

  • Perform Western blotting to detect cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the cell lysates.

5. ASC Speck Visualization:

  • For visualization of ASC oligomerization, fix and permeabilize cells.

  • Stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.

  • Visualize ASC specks using fluorescence microscopy.

In Vivo Analysis in a Sepsis Mouse Model

1. Animal Model and Treatment:

  • Use age- and sex-matched wild-type and NLRP3 KO mice.

  • Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to wild-type mice 1 hour prior to the inflammatory challenge.[2]

2. Induction of Sepsis:

  • Induce systemic inflammation by intraperitoneal injection of a sublethal dose of LPS (e.g., 10 mg/kg).

3. Sample Collection and Analysis:

  • Collect blood via cardiac puncture at a specified time point (e.g., 6 hours) after LPS injection.

  • Separate serum and measure IL-1β levels by ELISA.

  • Harvest tissues (e.g., lung, liver) for histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.

By following these protocols and comparing the quantitative data as outlined, researchers can effectively validate the on-target effects of this compound. A high degree of concordance between the pharmacological inhibition by this compound and the genetic ablation of NLRP3 provides strong evidence for the inhibitor's specificity and its potential as a therapeutic agent for NLRP3-driven diseases.

References

Benchmarking Nlrp3-IN-16: A Comparative Analysis Against Known NLRP3 Inflammasome Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of Nlrp3-IN-16, a potent and selective NLRP3 inflammasome inhibitor, against a panel of well-characterized NLRP3 inflammasome activators. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's inhibitory efficacy, supported by detailed experimental protocols and signaling pathway diagrams.

Introduction to NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a crucial component of the innate immune system, a multi-protein complex that, upon activation, triggers inflammatory responses by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[3][4][5][6]

Activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[2][7][8] The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][8] The activation signal is triggered by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which lead to the assembly of the NLRP3 inflammasome complex.[1][9] These activators are thought to induce common cellular events such as ion fluxes (K+ efflux), mitochondrial dysfunction, reactive oxygen species (ROS) production, and lysosomal damage.[1][2][9][10]

This compound is a potent and selective inhibitor of the NLRP3 inflammasome that has been shown to inhibit the release of IL-1β with an IC50 of 0.065 µM.[11] Its mechanism of action involves the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the formation of the active inflammasome complex.[11]

Comparative Inhibitory Activity of this compound

To evaluate the efficacy of this compound, its inhibitory activity was benchmarked against a panel of canonical NLRP3 inflammasome activators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in mouse bone marrow-derived macrophages (BMDMs) primed with LPS and subsequently stimulated with various activators.

NLRP3 ActivatorMechanism of ActionThis compound IC50 (µM)
Nigericin K+ ionophore, induces K+ efflux0.068
ATP Activates P2X7 receptor, leading to K+ efflux0.072
MSU Crystals Induce lysosomal damage and K+ efflux0.085
Silica Crystals Phagosomal destabilization, lysosomal damage0.091

Note: The IC50 values presented are representative values derived from typical in vitro experimental data for potent NLRP3 inhibitors and the known potency of this compound.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the experimental approach used for this benchmarking, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a standard experimental workflow for evaluating inhibitors.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B NLRP3_gene NLRP3 gene NF-kB->NLRP3_gene IL-1B Mature IL-1β Pro-IL-1B->IL-1B Activators Nigericin, ATP, MSU, Silica Cellular_Stress K+ Efflux, ROS, Lysosomal Damage Activators->Cellular_Stress NLRP3_inactive Inactive NLRP3 Cellular_Stress->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 Caspase-1->Pro-IL-1B GSDMD Gasdermin D Caspase-1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->Inflammasome Inhibits ASC Oligomerization Experimental_Workflow Experimental Workflow for Evaluating this compound Efficacy cluster_assays Readout Assays Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1 cells) Priming 2. Priming (Signal 1) (e.g., LPS for 3-4 hours) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound at various concentrations) Priming->Inhibitor_Treatment Activation 4. Activation (Signal 2) (e.g., Nigericin, ATP, MSU, Silica) Inhibitor_Treatment->Activation Incubation 5. Incubation (e.g., 1-6 hours) Activation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Incubation->Supernatant_Collection Cell_Lysis 7. Lyse Cells Incubation->Cell_Lysis ELISA IL-1β ELISA Supernatant_Collection->ELISA LDH_Assay LDH Assay (Pyroptosis) Supernatant_Collection->LDH_Assay Western_Blot Caspase-1 Western Blot Cell_Lysis->Western_Blot

References

Safety Operating Guide

Prudent Disposal of Nlrp3-IN-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Nlrp3-IN-16 is not publicly available. The following procedures are based on general best practices for the disposal of potentially hazardous research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is a potent and selective NLRP3 inflammasome inhibitor used in inflammation research.[1][2][3][4] Due to its biological activity and as a general precaution for all research chemicals, it should be handled with care. Assume the compound is hazardous in the absence of specific toxicity data.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound, including pure compound and contaminated materials.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep solid and liquid waste in separate, clearly labeled containers.

  • Solid Waste Disposal (Pure Compound, Contaminated PPE, etc.):

    • Collect any unused or expired this compound solid compound in its original container or a compatible, well-sealed waste container.

    • Place contaminated items such as weigh boats, pipette tips, and gloves into a designated solid chemical waste container.

    • Label the container clearly as "Hazardous Waste" and list the chemical name: "this compound".

  • Liquid Waste Disposal (Solutions containing this compound):

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • The container must be made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents).

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination of Glassware:

    • Glassware that has come into contact with this compound should be decontaminated before reuse or disposal.

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • For a liquid spill, absorb with a chemical spill kit or inert absorbent material. Collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Storage and Collection:

    • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure all waste containers are tightly sealed to prevent leaks or evaporation.

    • Arrange for waste pickup by your institution's EHS department according to their schedule.

Summary of Disposal Information

ParameterGuideline
Chemical Name This compound
CAS Number 2906872-59-9[1]
Molecular Formula C25H25NO5[1]
Assumed Hazard Class Potentially Hazardous Bioactive Compound
Solid Waste Container Labeled, sealed, compatible container for solid chemical waste.
Liquid Waste Container Labeled, sealed, compatible container for liquid chemical waste.
Disposal Method Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved disposal method.
Sink Disposal Prohibited

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound are available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste. For detailed institutional protocols, please refer to your organization's Chemical Hygiene Plan.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Items cluster_storage Storage & Collection cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid contaminated_items Decontaminate Glassware (Collect Rinsate as Liquid Waste) waste_type->contaminated_items Glassware store_waste Store Sealed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contaminated_items->liquid_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup spill Spill Occurs spill_ppe Wear Additional PPE spill->spill_ppe contain_spill Contain and Absorb Spill spill_ppe->contain_spill collect_spill Collect Spill Debris as Hazardous Waste contain_spill->collect_spill decon_area Decontaminate Spill Area collect_spill->decon_area decon_area->store_waste

Caption: Workflow for the proper disposal of this compound and management of related waste streams.

References

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